4,4'-Methylenedicyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIHTWJGPDVSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276 | |
| Record name | 4,4'-Diaminodicyclohexylmethane | |
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| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
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| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
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| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
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Molecular Weight |
210.36 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO] | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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| Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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| Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Boiling Point |
626 to 628 °F at 3 mmHg (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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| Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Density |
0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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CAS No. |
1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8 | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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| Record name | 4,4′-Diaminodicyclohexylmethane | |
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| Record name | 1,4-Bis(aminocyclohexyl)methane | |
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| Record name | 4,4'-Methylenebiscyclohexanamine, (trans,trans)- | |
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| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,trans)- | |
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| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,cis)- | |
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| Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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| Record name | Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)- | |
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| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)- | |
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| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)- | |
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| Record name | 4,4'-Diaminodicyclohexylmethane | |
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| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
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| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
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| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
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| Record name | 4,4'-methylenebis(cyclohexylamine) | |
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| Record name | [trans(trans)]-4,4'-methylenebis(cyclohexylamine) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.035 | |
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| Record name | [trans(cis)]-4,4'-methylenebis(cyclohexylamine) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.036 | |
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| Record name | [cis(cis)]-4,4'-methylenebis(cyclohexylamine) | |
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| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)- | |
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| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,TRANS)- | |
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| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,CIS)- | |
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Melting Point |
140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine (CAS 1761-71-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenedicyclohexanamine, also known by its common acronym PACM (p-aminodicyclohexylmethane), is a cycloaliphatic diamine with the CAS number 1761-71-3. It is a versatile chemical intermediate primarily utilized in the polymer industry as a highly effective curing agent for epoxy resins and as a monomer for the synthesis of polyamides, polyimides, and polyurethanes.[1] Its unique structure, consisting of two aminocyclohexyl rings linked by a methylene bridge, imparts a combination of desirable properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good chemical resistance.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in the context of developing advanced materials for medical devices and other high-performance applications.
Chemical and Physical Properties
This compound is a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The isomeric ratio can vary depending on the synthesis process, which in turn influences the physical state of the substance (from a yellowish liquid to a solid paste) and the properties of the polymers derived from it.[1] The trans-trans isomer is known to impart higher rigidity and glass transition temperatures to polymers.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | [1] |
| Synonyms | 4,4'-Diaminodicyclohexylmethane, PACM | [1] |
| CAS Number | 1761-71-3 | [1] |
| Molecular Formula | C₁₃H₂₆N₂ | |
| Molecular Weight | 210.36 g/mol | |
| Appearance | Yellowish-white liquid or brown solid paste | |
| Boiling Point | >320 °C | |
| Melting Point | 35-45 °C | [2] |
| Flash Point | >150 °C | [2] |
| Density | ~0.96 g/cm³ at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Synthesis
The primary industrial synthesis route for this compound is the catalytic hydrogenation of 4,4'-methylenedianiline (MDA). This process involves the reduction of the aromatic rings of MDA to cyclohexane rings.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 4,4'-Methylenedianiline
The following is a generalized experimental protocol based on patent literature.[3][4] Specific conditions can be optimized to control the isomer ratio of the final product.
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Reactor Charging: A high-pressure reactor is charged with 4,4'-methylenedianiline (MDA) and a suitable solvent, such as tetrahydrofuran (THF), typically in a 1:1 to 2:1 solvent-to-MDA ratio by weight.
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Catalyst Addition: A hydrogenation catalyst is added to the mixture. A common catalyst system is a bimetallic catalyst of rhodium (Rh) and ruthenium (Ru) on a support.
-
Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by hydrogen. The temperature is raised to 120-180°C, and the hydrogen pressure is increased to 55-70 bar. The reaction mixture is stirred continuously.
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Monitoring and Completion: The progress of the reaction is monitored by the rate of hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
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Work-up: After cooling the reactor and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Applications
The primary application of this compound is as a curing agent for epoxy resins. It is also used in the synthesis of high-performance polymers.
Epoxy Resin Curing Agent
This compound is a highly effective curing agent for epoxy resins, particularly in applications requiring high strength, high-temperature resistance, and excellent chemical resistance.[2] The amine groups of the molecule react with the epoxide groups of the resin to form a highly cross-linked polymer network.
The curing process involves a nucleophilic addition reaction where the primary amine groups of this compound attack the carbon atoms of the epoxy rings, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and further cross-linking.
Caption: Simplified reaction pathway for epoxy curing.
The following is a general procedure for curing an epoxy resin with this compound. The exact mixing ratio and curing cycle will depend on the specific epoxy resin used and the desired properties of the final product.
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Preparation: The epoxy resin and this compound are preheated separately to reduce their viscosity.
-
Mixing: The stoichiometric amount of the curing agent is added to the epoxy resin and mixed thoroughly until a homogeneous mixture is obtained. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.[5]
-
Curing: The mixture is poured into a mold and subjected to a curing cycle. A typical cycle involves an initial cure at a lower temperature (e.g., 75-90°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 100-150°C for 2-4 hours) to ensure complete cross-linking.[5]
Impact of Isomerism on Polymer Properties
The isomeric composition of this compound has a significant impact on the properties of the cured epoxy resin. A higher content of the trans-trans isomer generally leads to a higher glass transition temperature (Tg), indicating better thermal stability.[6] However, this can also result in a more brittle material. By using a mixture of isomers, it is possible to tailor the properties of the final polymer, achieving a balance between thermal stability and mechanical toughness.
Table 2: Influence of Isomeric Curing Agents on Epoxy Resin Properties (Illustrative Data)
| Curing Agent Isomer Ratio (Illustrative) | Glass Transition Temperature (Tg) (°C) | Fracture Toughness (K_IC) (MPa·m^½) | Reference(s) |
| 100% 3,3'-DDS (meta-isomer analog) | 241 | ~0.7 | [6] |
| 70% 3,3'-DDS / 30% 4,4'-DDS | 248 | ~0.9 | [6] |
| 50% 3,3'-DDS / 50% 4,4'-DDS | 255 | ~0.8 | [6] |
| 30% 3,3'-DDS / 70% 4,4'-DDS | 260 | ~0.6 | [6] |
| 100% 4,4'-DDS (para-isomer analog) | 266 | ~0.45 | [6] |
Note: Data is for diaminodiphenyl sulfone (DDS) isomers, which are structurally analogous to the isomers of this compound and illustrate the general trend.
Applications in Drug Development and Medical Devices
While this compound itself does not have direct pharmaceutical applications, its derivatives, particularly polyurethanes, have been investigated for use in biomedical applications. Polyurethanes synthesized from the diisocyanate derivative of this compound have shown potential as biomaterials for medical devices due to their biocompatibility and tunable mechanical properties. These materials have demonstrated mild cytotoxicity in studies, suggesting their potential for use in applications such as medical films and coatings.
Safety and Toxicology
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It has moderate acute oral and dermal toxicity.[3] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: Toxicological Data for this compound
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | 380 - 1000 mg/kg | Rat | [1][3] |
| Acute Dermal LD50 | ~2110 mg/kg | Rabbit | |
| Skin Corrosion | Corrosive | Rabbit | [3] |
| Eye Irritation | Causes serious eye damage | [3] | |
| Genotoxicity | Not considered to have genotoxic potential | [3] | |
| Carcinogenicity | Not considered to have carcinogenic potential | [3] |
Conclusion
This compound is a key industrial chemical with significant applications in the polymer industry. Its role as an epoxy curing agent allows for the creation of high-performance materials with excellent thermal and mechanical properties. For researchers and professionals in drug development, the interest in this compound lies primarily in its use as a monomer for creating biocompatible polymers for medical devices. A thorough understanding of its properties, synthesis, and the influence of its isomeric composition is crucial for the development of new materials with tailored properties for advanced applications. As with any reactive chemical, proper safety precautions must be observed when handling this compound.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. yonghuicomposite.com [yonghuicomposite.com]
- 3. Hydrogenation of methylenedianiline - Eureka | Patsnap [eureka.patsnap.com]
- 4. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 4,4'-Methylenebis(cyclohexylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4,4'-Methylenebis(cyclohexylamine). The document details the isomeric forms of the molecule, presents its physicochemical properties in a structured format, and outlines the experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and materials science.
Introduction
4,4'-Methylenebis(cyclohexylamine), also known as PACM (p,p'-diaminodicyclohexylmethane), is a cycloaliphatic diamine with the chemical formula C₁₃H₂₆N₂.[1] It is a versatile chemical intermediate primarily used as a curing agent for epoxy resins, contributing to enhanced mechanical strength, thermal stability, and chemical resistance of the final polymer.[2] Its applications extend to the synthesis of polyamides and as a precursor to diisocyanates for the production of polyurethanes. The hydrogenation of 4,4'-methylenedianiline (MDA) yields 4,4'-Methylenebis(cyclohexylamine) as a mixture of three stereoisomers: trans,trans, cis,trans, and cis,cis. The isomeric ratio significantly influences the physical and chemical properties of the final product.
Molecular Structure and Isomerism
The molecular structure of 4,4'-Methylenebis(cyclohexylamine) consists of two cyclohexylamine rings linked by a methylene bridge at the 4 and 4' positions. The stereochemistry of the amino groups relative to the methylene bridge gives rise to three possible stereoisomers.
Caption: Relationship between the precursor and the stereoisomers of the final product.
Physicochemical Properties
The physical and chemical properties of 4,4'-Methylenebis(cyclohexylamine) are summarized in the tables below. It is important to note that many commercially available samples are a mixture of isomers, and the properties can vary depending on the isomeric composition.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂ | [1] |
| Molecular Weight | 210.36 g/mol | [2] |
| Appearance | Colorless to yellowish liquid or solid | |
| Density | 0.95 g/mL at 25 °C | [2][3] |
| Melting Point | 36.5 °C (cis,trans isomer) | [4] |
| Boiling Point | 339.9 °C (cis,trans isomer, rough estimate) | [4] |
| Flash Point | >110 °C | |
| Water Solubility | Insoluble | |
| Vapor Pressure | <0.1 mmHg at 38 °C | [2][3] |
Table 2: Isomer-Specific Information
| Isomer | CAS Number |
| Mixture of Isomers | 1761-71-3 |
| trans,trans | 6693-29-4 |
| cis,trans | 6693-30-7 |
| cis,cis | 6693-31-8 |
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 4,4'-Methylenedianiline
The primary industrial synthesis route for 4,4'-Methylenebis(cyclohexylamine) is the catalytic hydrogenation of 4,4'-methylenedianiline (MDA). The reaction conditions can be tuned to control the ratio of the resulting stereoisomers.
Caption: General workflow for the synthesis of 4,4'-Methylenebis(cyclohexylamine).
Detailed Methodology:
A typical industrial synthesis involves the following steps:
-
Catalyst Preparation: A catalyst containing rhodium and ruthenium on a support (e.g., alumina, silica) is often used.[5] The ratio of rhodium to ruthenium can be adjusted to influence the isomer distribution of the final product.
-
Reaction Setup: The hydrogenation is carried out in a high-pressure autoclave reactor. 4,4'-methylenedianiline is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[5]
-
Hydrogenation: The reactor is charged with the MDA solution and the catalyst. It is then pressurized with hydrogen to a pressure of 60-70 bar and heated to a temperature between 120-160 °C.[5] The reaction is typically continued until hydrogen uptake ceases.
-
Work-up and Purification: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.
Note: The specific conditions, including catalyst composition, solvent, temperature, and pressure, are often proprietary and can vary between manufacturers to achieve a desired isomer ratio.
Characterization
Standard analytical techniques are used to characterize 4,4'-Methylenebis(cyclohexylamine) and determine its isomeric composition.
4.2.1. Gas Chromatography (GC)
-
Protocol: Gas chromatography is a key technique for separating and quantifying the different stereoisomers. A high-resolution capillary column is typically used. The specific column phase and temperature program would be optimized to achieve baseline separation of the cis,cis, cis,trans, and trans,trans isomers.
-
Data: Commercial samples are often specified with a purity of >97.0% (GC) for the mixture of isomers.[6][7]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental Conditions: Spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃).
4.2.3. Infrared (IR) Spectroscopy
-
Protocol: FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for N-H stretching of the amine groups, C-H stretching of the cyclohexyl and methylene groups, and N-H bending vibrations.
-
Data: The NIST Chemistry WebBook provides a gas-phase IR spectrum for the mixture of isomers.[8]
4.2.4. Mass Spectrometry (MS)
-
Protocol: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique used for this purpose.
-
Data: The mass spectrum of the isomer mixture is available on the NIST Chemistry WebBook and PubChem.[1][8] The fragmentation pattern can provide information about the structure of the molecule.
Safety and Handling
4,4'-Methylenebis(cyclohexylamine) is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6]
Conclusion
4,4'-Methylenebis(cyclohexylamine) is a significant industrial chemical with a well-defined molecular structure that exists as a mixture of stereoisomers. Its synthesis via the catalytic hydrogenation of 4,4'-methylenedianiline is a mature technology, with process parameters being key to controlling the final isomer distribution and thus the material's properties. While standard analytical techniques are employed for its characterization, detailed public data on the separation and individual characterization of the stereoisomers remain limited. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 [sigmaaldrich.com]
- 4. [trans(cis)]-4,4'-methylenebis(cyclohexylamine) CAS#: 6693-30-7 [m.chemicalbook.com]
- 5. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]
- 6. 4,4'-Methylenebis(cyclohexylamine) 1761-71-3 | TCI AMERICA [tcichemicals.com]
- 7. 4,4'-Methylenebis(cyclohexylamine) 1761-71-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
An In-depth Technical Guide to PACM 20
This technical guide provides a comprehensive overview of PACM 20, a cycloaliphatic diamine widely utilized in industrial applications. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical properties, experimental protocols, and primary applications.
Core Chemical Identity
PACM 20 is the common industrial designation for 4,4'-Diaminodicyclohexylmethane, a cycloaliphatic diamine produced through the hydrogenation of methylenedianiline.[1][2] Its designation, "PACM," is an abbreviation for para-diaminodicyclohexylmethane.[2] The "20" signifies that the mixture contains approximately 20% of the trans, trans-isomer of 4,4'-Diaminodicyclohexylmethane.[1] This compound is classified as a diamine and is available commercially as a colorless to yellowish, low-viscosity liquid or solid, which may have a faint amine odor.[1][2]
The chemical formula for PACM 20 is C13H26N2.[2][3][4][5][6] It is identified by the CAS Number 1761-71-3 for the isomer mixture.[2][3][4][7]
Quantitative Data Summary
The physical and chemical properties of PACM 20 are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Weight | ~210.36 | g/mol |
| Purity | >99.0 | % by wt |
| Trans-trans-4,4'-PACM Content | 18 - 24 | % by wt |
| Appearance | Clear liquid | - |
| Color | max. 30 | APHA |
| Water Content | max. 0.1 | % by wt |
| Amine Value | 535 | mg KOH/g |
| H-active Equivalent | 52.6 | g/val |
| Boiling Point (at 1013 hPa) | 320 - 331 | °C |
| Melting/Solidification Point | 15 - 65 | °C |
| Flash Point | >150 | °C |
| Relative Density (d20) | 0.96 | g/cm³ |
| Vapor Pressure (at 20 °C) | ≤0.01 | hPa |
Data sourced from multiple chemical data sheets and databases.[1][2][3][4][8]
Experimental Protocols
The characterization of PACM 20 involves several standardized experimental methods to ensure quality and consistency. The following are the key analytical techniques cited for determining its properties:
-
Purity and Isomer Composition: The purity and the percentage of different isomers, such as the trans, trans-4,4'-PACM, are determined using Gas Chromatography .[1]
-
Color: The color of the substance is measured against the APHA (American Public Health Association) scale, also known as the Hazen scale, according to the DIN EN ISO 6271 standard.[1]
-
Water Content: The amount of water present is quantified using the Karl-Fischer titration method.[1]
-
Viscosity: The kinematic viscosity is determined using a viscometer following the DIN 51 562 or OECD 114 test guidelines.[1]
-
Amine Value: The amine value, a measure of the total amine content, is determined by titration as per the DIN 16 945 standard.[1]
-
Solidification Point: The temperature at which the liquid solidifies is measured according to the OECD 102 test guideline.[1]
-
Boiling Point: The boiling point at atmospheric pressure is determined using the OECD 103 test guideline.[1]
-
Vapor Pressure: The vapor pressure is measured following the OECD 104 test guideline.[1]
-
Flash Point: The flash point is determined using the DIN 51758 standard.[1]
-
Relative Density: The relative density is measured according to the OECD 109 test guideline.[1]
Logical Relationships and Experimental Workflows
The synthesis of PACM and its primary application as an epoxy curing agent can be visualized through the following diagrams.
References
- 1. dhalop.com [dhalop.com]
- 2. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 3. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemneo.com [chemneo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. gantrade.com [gantrade.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Stereoisomers of 4,4'-Diaminodicyclohexylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminodicyclohexylmethane, also known by the industry acronym PACM (p-aminocyclohexylmethane) or H12MDA, is a cycloaliphatic diamine with the chemical formula CH₂(C₆H₁₀NH₂)₂.[1] It serves as a crucial building block in the polymer industry, primarily as a curing agent for epoxy resins and a monomer for polyamides and polyurethanes.[1] The hydrogenation of methylenedianiline (MDA) yields a mixture of stereoisomers of 4,4'-diaminodicyclohexylmethane, which imparts distinct physical and chemical properties to the resulting polymers.[1] Understanding the characteristics and separation of these stereoisomers is paramount for tailoring material properties and for their potential application as chiral synthons in drug development.
This technical guide provides a comprehensive overview of the stereoisomers of 4,4'-diaminodicyclohexylmethane, focusing on their synthesis, separation, characterization, and applications, with a particular emphasis on aspects relevant to researchers and professionals in drug development.
Stereochemistry of 4,4'-Diaminodicyclohexylmethane
The stereochemistry of 4,4'-diaminodicyclohexylmethane arises from the substitution pattern on the two cyclohexane rings. The three primary stereoisomers are:
-
trans,trans-4,4'-Diaminodicyclohexylmethane: Both amino groups are in a trans position relative to the methylene bridge.
-
cis,trans-4,4'-Diaminodicyclohexylmethane: One amino group is in a cis position and the other is in a trans position relative to the methylene bridge.
-
cis,cis-4,4'-Diaminodicyclohexylmethane: Both amino groups are in a cis position relative to the methylene bridge.
The commercial production via hydrogenation of methylenedianiline typically results in a mixture of these isomers, with the trans,trans isomer being the most abundant, followed by the cis,trans, and a smaller amount of the cis,cis isomer.[1]
Quantitative Data of Stereoisomers
The physical properties of the individual stereoisomers differ, which is critical for their separation and for the properties of the polymers derived from them.
| Property | trans,trans-Isomer | cis,trans-Isomer | cis,cis-Isomer | Mixture of Isomers |
| CAS Number | 6693-29-4[1] | 6693-30-7[1] | 6693-31-8[1] | 1761-71-3[1] |
| Molecular Formula | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] | C₁₃H₂₆N₂[2][3] |
| Molecular Weight | 210.36 g/mol [2] | 210.36 g/mol [2] | 210.36 g/mol [2] | 210.36 g/mol [2] |
| Melting Point | 64-65 °C (147.2-149 °F)[2] | - | 60-62 °C (140-143.6 °F)[2] | 60-65 °C[4] |
| Boiling Point | - | - | - | 330-331 °C[4] |
| Appearance | - | - | - | White or colorless to almost white or almost colorless powder, lump, or clear liquid[4] |
| Solubility | - | - | - | Chloroform (Slightly), Methanol (Slightly)[4] |
Synthesis and Separation of Stereoisomers
The industrial synthesis of 4,4'-diaminodicyclohexylmethane involves the catalytic hydrogenation of 4,4'-methylenedianiline. The reaction conditions, including temperature, pressure, and catalyst choice, can influence the final isomeric ratio.
Experimental Protocols
1. Fractional Crystallization for the Separation of the trans,trans-Isomer
Due to the differences in their melting points and crystal packing efficiencies, fractional crystallization can be employed to enrich or isolate the trans,trans-isomer from the mixture.
-
Principle: The trans,trans-isomer, often having a higher melting point and greater symmetry, tends to crystallize more readily from a suitable solvent upon cooling.
-
Protocol Outline:
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or cyclohexane, or a mixture with a more polar co-solvent).
-
Allow the solution to cool slowly and undisturbed. The trans,trans-isomer will preferentially crystallize out of the solution.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the cis,trans and cis,cis-isomers.
-
The purity of the isolated trans,trans-isomer can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Multiple recrystallization steps may be necessary to achieve high purity. A patent for a similar cyclohexane diamine suggests that converting the isomers to their dihydrochloride salts in methanol can facilitate the separation, with the trans isomer precipitating out.[5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is a powerful technique for the qualitative and quantitative analysis of the stereoisomer mixture.
-
Principle: The different stereoisomers will have slightly different interactions with the stationary phase of the GC column, leading to different retention times and allowing for their separation. The mass spectrometer provides structural information for identification.
-
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the 4,4'-diaminodicyclohexylmethane isomer mixture in a suitable solvent (e.g., methanol, dichloromethane).
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Injector: Set the injector temperature to ensure complete vaporization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient program is employed to achieve optimal separation of the isomers. For example, start at a lower temperature and gradually increase to a higher temperature.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
MS Detector: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra of the isomers will be very similar, but their fragmentation patterns can be used for confirmation. The relative abundance of each isomer is determined by integrating the area of their respective chromatographic peaks.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and quantification of the stereoisomers.
-
Principle: The different spatial arrangements of the atoms in the cis and trans isomers lead to distinct chemical shifts for the protons and carbons in the cyclohexane rings.
-
Protocol Outline:
-
Sample Preparation: Dissolve the isomer mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The signals for the protons on the carbons bearing the amino groups and the methylene bridge protons will likely show different chemical shifts and coupling constants for the different isomers.
-
¹³C NMR: The chemical shifts of the carbons in the cyclohexane rings will be sensitive to the cis/trans configuration. By comparing the spectra of the mixture to those of purified isomers (if available) or by using computational predictions, the signals corresponding to each isomer can be assigned. The relative integration of the signals can be used to determine the isomeric ratio. For the diisocyanate derivatives of these isomers, it has been shown that ¹³C NMR can effectively distinguish and quantify the different stereoisomers.[6]
-
Applications in Drug Development
While the primary application of 4,4'-diaminodicyclohexylmethane is in materials science, its chiral nature presents opportunities for its use as a building block in the synthesis of pharmaceuticals. Chiral diamines are valuable synthons in asymmetric synthesis.
The separated, optically pure stereoisomers of 4,4'-diaminodicyclohexylmethane can potentially be used in several ways in drug development:
-
Chiral Ligands for Asymmetric Catalysis: The diamine functionality can be used to synthesize chiral ligands for transition metal catalysts. These catalysts can then be employed in asymmetric reactions to produce enantiomerically pure drug molecules.
-
Chiral Auxiliaries: The amine groups can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the desired chirality is introduced, the diamine auxiliary can be cleaved and recycled.
-
Chiral Scaffolds: The rigid cyclohexane framework of the isomers can serve as a scaffold for the synthesis of new chemical entities. By attaching various functional groups to the amino moieties, libraries of compounds can be generated for biological screening.
Currently, there is limited publicly available information on specific drug candidates or signaling pathways directly involving derivatives of 4,4'-diaminodicyclohexylmethane. However, the principles of chiral drug design strongly suggest the potential for these stereoisomers to be valuable tools for medicinal chemists. The distinct spatial arrangement of the amino groups in each isomer can lead to different binding affinities and pharmacological activities when incorporated into a drug molecule.
Conclusion
The stereoisomers of 4,4'-diaminodicyclohexylmethane, primarily the trans,trans, cis,trans, and cis,cis isomers, are key to understanding and controlling the properties of a range of important polymers. The ability to separate and characterize these isomers using techniques such as fractional crystallization, GC-MS, and NMR spectroscopy is crucial for both materials science and for unlocking their potential in other fields. For drug development professionals, the availability of these chiral building blocks offers intriguing possibilities for the synthesis of novel, stereochemically defined therapeutic agents. Further research into the asymmetric synthesis and biological evaluation of derivatives of these isomers is warranted to fully explore their potential in medicinal chemistry.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Diaminodicyclohexylmethane, mixture of stereoisomers, 98+% | Fisher Scientific [fishersci.ca]
- 4. 1761-71-3 CAS MSDS ( 4,4'-Diaminodicyclohexyl methane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4,4'-Methylenedicyclohexanamine from 4,4'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenedicyclohexanamine (PACM), a crucial intermediate in various industrial applications, through the catalytic hydrogenation of 4,4'-Methylenedianiline (MDA). This document details the experimental protocols, presents quantitative data, and visualizes the reaction pathways and experimental workflows.
Introduction
This compound, also known as PACM or Methylene bis(cyclohexylamine), is a cycloaliphatic diamine valued for its role as a curing agent for epoxy resins and as a precursor in the production of polyamides and polyurethanes. The most prevalent industrial synthesis route involves the hydrogenation of 4,4'-Methylenedianiline (MDA). This process requires careful control of reaction conditions and catalyst selection to achieve high yields and the desired isomeric distribution of the final product. The hydrogenation of the aromatic rings in MDA results in a mixture of three stereoisomers of PACM: cis-cis, cis-trans, and trans-trans. The ratio of these isomers significantly influences the physical properties and reactivity of the final product.
Catalytic Hydrogenation of MDA
The core of the synthesis is the catalytic hydrogenation of the two aromatic rings of MDA. This reaction is typically performed at elevated temperatures and pressures using a heterogeneous catalyst.
Catalysts
The choice of catalyst is critical for an efficient and selective hydrogenation of MDA. Noble metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), have demonstrated high activity and selectivity for this transformation. These metals are often supported on inert materials like alumina (Al₂O₃), titania (TiO₂), or carbon to enhance their surface area and stability.[1] Bimetallic catalysts, such as rhodium-ruthenium systems, have been shown to offer superior performance, allowing for high MDA conversion while controlling the formation of the desired stereoisomers.[2][3]
Reaction Conditions
The hydrogenation of MDA is typically carried out in a solvent under a hydrogen atmosphere. Key reaction parameters that influence the conversion, yield, and isomer distribution include:
-
Temperature: Generally ranges from 120°C to 160°C.[2]
-
Pressure: Hydrogen pressure is typically maintained between 60 and 70 bar.[2]
-
Solvent: An inert organic solvent is used to dissolve the MDA and facilitate the reaction.
-
Catalyst Loading: The amount of catalyst used is a critical parameter that affects the reaction rate.
Experimental Protocol: Hydrogenation of MDA using a Rhodium-Ruthenium Catalyst
The following protocol is based on methodologies described in the patent literature for the hydrogenation of MDA to PACM.[2]
Materials:
-
4,4'-Methylenedianiline (MDA)
-
Rhodium-Ruthenium on a support (e.g., magnesium-aluminum oxide)
-
Solvent (e.g., Dioxane)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.
Procedure:
-
Catalyst Preparation: The rhodium-ruthenium catalyst is prepared by loading the active metals onto a suitable support material. The weight ratio of rhodium to ruthenium can be varied to optimize the reaction, with ratios of 40:60 to 10:90 being effective.[2]
-
Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried. A specific amount of the Rh-Ru catalyst is placed inside the reactor.
-
Charging the Reactor: A solution of MDA in a suitable solvent is prepared and charged into the reactor.
-
Reaction Execution:
-
The reactor is sealed and purged with nitrogen to remove any air.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 60-70 bar).[2]
-
The reaction mixture is heated to the target temperature (e.g., 120-160°C) with constant stirring.[2]
-
The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
-
Product Isolation and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude PACM product.
-
The crude product can be further purified by distillation or crystallization to obtain PACM with the desired purity and isomer ratio.
-
Data Presentation
The following table summarizes the quantitative data obtained from the hydrogenation of MDA using a Rh/Ru catalyst as described in a representative patent.[2]
| Catalyst Composition (Rh:Ru weight ratio) | Temperature (°C) | Pressure (bar) | MDA Conversion (%) | PACM Yield (%) | trans,trans-isomer content (mol%) |
| 40:60 | 140 | 70 | >99 | >98 | 22 |
| 20:80 | 150 | 70 | >99 | >98 | 18 |
| 10:90 | 160 | 60 | >99 | >97 | 15 |
Mandatory Visualizations
Reaction Pathway
The hydrogenation of MDA to PACM proceeds through the saturation of the two aromatic rings, leading to the formation of three main stereoisomers.
Caption: Reaction pathway for the synthesis of PACM from MDA.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of PACM from MDA.
Caption: General experimental workflow for PACM synthesis.
Conclusion
The synthesis of this compound from 4,4'-Methylenedianiline via catalytic hydrogenation is a well-established and efficient industrial process. The selection of an appropriate catalyst, typically a rhodium-ruthenium system, and the precise control of reaction parameters are paramount to achieving high conversion, yield, and the desired stereoisomer distribution. This guide provides a foundational understanding and practical protocol for researchers and professionals working in the fields of polymer chemistry and drug development. Further research and optimization of catalysts and reaction conditions can lead to even more efficient and sustainable production methods for this important chemical intermediate.
References
A Comprehensive Technical Guide to the Physical Properties of Bis(4-aminocyclohexyl)methane
For Immediate Release
This technical guide provides an in-depth overview of the core physical properties of bis(4-aminocyclohexyl)methane, also known as 4,4'-methylenebis(cyclohexylamine). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in a structured format and outlines the standard experimental protocols for their determination.
Bis(4-aminocyclohexyl)methane is a versatile chemical intermediate with the CAS Registry Number 1761-71-3.[1][2] It is recognized for its role as a curing agent in epoxy resins and as a monomer in the synthesis of various polymers, including those with applications in the biomedical field. An accurate understanding of its physical properties is critical for its proper handling, application, and the development of new materials.
Summary of Physical and Chemical Properties
The physical characteristics of bis(4-aminocyclohexyl)methane have been determined through various analytical methods. These properties are essential for predicting its behavior in different chemical processes and for ensuring safe handling and storage. The compound typically appears as a yellowish-white liquid or a brown solid paste.[1][3]
| Property | Value | Notes |
| Molecular Formula | C13H26N2 | [1][2] |
| Molecular Weight | 210.36 g/mol | [1][2] |
| Melting Point | 60-65 °C (140-149 °F) | Isomer dependent (cis-cis: 140-143.6°F, trans-trans: 147.2-149°F)[2][3] |
| Boiling Point | 320.0 ± 0.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | At 77°F (25°C)[2][3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [2] |
| Flash Point | 144.8 ± 17.9 °C (318.2 °F) | Closed cup method[2] |
| Solubility in Water | Insoluble to very soluble | Sources vary, with some indicating insolubility and others high solubility.[1][2][3] |
| Refractive Index | 1.499 | [2] |
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties of bis(4-aminocyclohexyl)methane.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a substance's purity.[4][5]
Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[4][6]
Methodology:
-
Sample Preparation: The solid sample is thoroughly dried and finely powdered.[6] A small amount is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[4][8]
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[7] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid turns into a clear liquid is recorded as the end of the range.[4][7]
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9]
Principle: For a sufficient quantity of liquid, a simple distillation is performed. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This constant temperature is the boiling point.[10]
Methodology:
-
Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[9]
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Measurement: The temperature is monitored. As the vapor condenses in the condenser, the temperature reading on the thermometer will stabilize. This steady temperature is recorded as the boiling point at the measured atmospheric pressure.[10] For smaller quantities, a micro-boiling point method using an inverted capillary tube in a small sample tube can be employed.[11][12]
Density Determination (Direct Mass and Volume Measurement)
Density is the mass of a substance per unit volume.[13]
Principle: The density of a liquid is determined by accurately measuring its mass and corresponding volume.[13][14]
Methodology:
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.[14]
-
Volume Measurement: A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]
-
Combined Measurement: The mass of the cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its measured volume.[14][15] This procedure is typically repeated multiple times to ensure accuracy, and the average value is reported.[14]
Visualized Experimental Workflow
To illustrate the logical flow of determining these fundamental physical properties, the following diagram outlines a generalized experimental workflow.
Caption: Generalized workflow for determining the physical properties of bis(4-aminocyclohexyl)methane.
References
- 1. Bis(4-aminocyclohexyl)methane(1761-71-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vernier.com [vernier.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homesciencetools.com [homesciencetools.com]
Spectroscopic Analysis of 4,4'-Methylenedicyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-Methylenedicyclohexanamine (CAS No: 1761-71-3), a key diamine intermediate in various industrial applications, including the synthesis of polymers and as a curing agent for epoxy resins.[1][2] Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound, with a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol , consists of two aminocyclohexyl rings linked by a methylene bridge.[3] The presence of primary amine functional groups and a saturated carbocyclic framework dictates its characteristic spectroscopic features. The molecule exists as a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans), which may lead to complex NMR spectra due to the presence of multiple chemical environments for the protons and carbons.[1]
The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram:
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the presence of stereoisomers, the spectra can be complex, with overlapping signals.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum will display signals corresponding to the protons on the cyclohexane rings, the methylene bridge, and the amine groups. The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field. The amine protons will likely appear as a broad signal that can be exchanged with D₂O.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 2.5 - 3.0 | m | CH-NH₂ |
| ~ 1.0 - 1.9 | m | Cyclohexyl CH₂ and CH |
| ~ 0.8 - 1.2 | m | Bridge CH₂ |
| Broad | s | NH₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and the isomeric composition of the sample.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons bonded to the electron-withdrawing amine groups will be shifted downfield.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 50 - 55 | C-NH₂ |
| ~ 30 - 45 | Cyclohexyl CH₂ and CH |
| ~ 25 - 30 | Bridge CH₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and the isomeric composition of the sample.
Experimental Protocol for NMR Spectroscopy
A sample of this compound (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a spectrometer such as a Bruker WM-360.[3] For ¹H NMR, a typical acquisition would involve a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio, with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational bands will be those associated with the N-H bonds of the primary amine and the C-H and C-N bonds.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (scissoring) |
| 1440 - 1470 | Medium | CH₂ bend (scissoring) |
| 1050 - 1250 | Medium | C-N stretch |
Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat, KBr pellet, or ATR) and intermolecular interactions.
Experimental Protocol for IR Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The spectrum can also be measured in the vapor phase.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of such compounds.
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak due to fragmentation. The fragmentation pattern is typically dominated by cleavage alpha to the nitrogen atom.
Table 4: Prominent Mass Spectrometry Peaks (EI)
| m/z | Relative Intensity (%) | Assignment |
| 210 | Low | [M]⁺ (Molecular Ion) |
| 193 | 21.30 | [M - NH₃]⁺ |
| 81 | 11.70 | Cyclohexenyl fragment |
| 56 | 99.99 | C₄H₈⁺ or C₃H₆N⁺ |
| 32 | 14.10 | CH₄N⁺ |
| 28 | 46.70 | C₂H₄⁺ or N₂⁺ |
Data sourced from PubChem CID 15660.[3]
Experimental Protocol for Mass Spectrometry
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of isomers and impurities. In a typical GC-MS analysis with electron ionization, the sample is vaporized and then bombarded with 70 eV electrons. The resulting ions are separated by a mass analyzer and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
References
A Technical Guide to the Solubility of 4,4'-Methylenedicyclohexanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Methylenedicyclohexanamine, a key component in the synthesis of various polymers. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.
Introduction
This compound, also known as bis(4-aminocyclohexyl)methane or PACM, is a cycloaliphatic diamine. It is a versatile chemical intermediate primarily used as a curing agent for epoxy resins and in the production of polyamides and polyurethanes.[1][2][3] Its solubility in various organic solvents is a critical parameter for its application in coatings, adhesives, composites, and other advanced materials.[4][5] This document collates available solubility data, provides a general experimental protocol for solubility determination, and presents a workflow diagram to guide laboratory practices.
Solubility Data
The solubility of this compound is influenced by the solvent's polarity, temperature, and the isomeric composition of the amine itself. While qualitatively described as soluble in several organic solvents, quantitative data is limited and presents some inconsistencies across different sources.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note the discrepancies in the reported values, which may arise from different experimental conditions, measurement techniques, or variations in the isomeric mixture of the compound.
| Solvent | Solubility | Temperature (°C) | pH | Reference |
| Water | Insoluble (<1 mg/ml) | Not Specified | Not Specified | [6][7] |
| Water | 12.3 g/L | 20 | Not Specified | [8] |
| Water | 641.6 mg/L (estimated) | 25 | Not Specified | [9] |
| Water | 1.23 x 10⁻⁴ mg/L | 20 | 11.6 | [10] |
| Water | Insoluble (<0.1 g/100 mL) | Not Specified | Not Specified | [11] |
| Chloroform | Slightly soluble | Not Specified | Not Specified | [11] |
| Methanol | Slightly soluble | Not Specified | Not Specified | [11] |
Qualitative Solubility Information
Several sources provide qualitative descriptions of the solubility of this compound in various organic solvents:
-
Soluble in: Alcohols, ethers, and chloroform.[1]
-
Easily soluble in: Tetrahydrofuran and methanol.[5]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a standard procedure for generating reliable solubility data.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
-
Centrifuge (optional)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent to create a calibration curve.
-
Quantify the concentration of the amine in the samples by comparing their analytical response to the calibration curve.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.
-
3. Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.[12][13]
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various industrial and research applications. This guide consolidates the currently available, albeit varied, solubility data. For applications requiring precise solubility values, it is recommended that researchers perform their own determinations using a standardized protocol, such as the one outlined in this document. The provided workflow and experimental details offer a solid foundation for such investigations, enabling the generation of accurate and reproducible solubility data to support formulation and process development.
References
- 1. rawsource.com [rawsource.com]
- 2. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. yonghuicomposite.com [yonghuicomposite.com]
- 6. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-DIAMINODICYCLOHEXYL METHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. 4,4-methylene bis(cyclohexyl amine) (mixture of isomers), 1761-71-3 [thegoodscentscompany.com]
- 10. env.go.jp [env.go.jp]
- 11. 4,4'-Diaminodicyclohexyl methane CAS#: 1761-71-3 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermal Stability of 4,4'-Methylenebis(cyclohexylamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Methylenebis(cyclohexylamine), a key cycloaliphatic diamine used extensively as a curing agent for epoxy resins and as a monomer for polyamides and polyimides. Understanding the thermal behavior of this compound is critical for ensuring the safety, processability, and performance of the materials derived from it.
Physicochemical and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₆N₂ | [1] |
| Molecular Weight | 210.36 g/mol | [1] |
| Melting Point | 33.5 to 45°C (solid) | |
| Boiling Point | 320 to 329.76°C | |
| Flash Point | 159°C (closed cup) | |
| Decomposition Temperature | Data not available | |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) |
Thermal Decomposition Profile
Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure 4,4'-Methylenebis(cyclohexylamine) is limited. However, inferences can be drawn from its use in high-performance polymers. Polyamides derived from similar cycloaliphatic diamines can be melt-extruded at temperatures between 335-350°C without significant thermal decomposition, suggesting a high degree of thermal stability for the diamine monomer itself.
Safety data sheets indicate that thermal decomposition of 4,4'-Methylenebis(cyclohexylamine) will lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and various nitrogen oxides.
Based on the known thermal degradation pathways of other aliphatic diamines, a hypothetical decomposition mechanism for 4,4'-Methylenebis(cyclohexylamine) can be proposed. This may involve the formation of urea-type structures through intermolecular reactions, followed by cyclization and fragmentation at higher temperatures.
Caption: Hypothetical thermal decomposition pathway for 4,4'-Methylenebis(cyclohexylamine).
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of 4,4'-Methylenebis(cyclohexylamine), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Methylenebis(cyclohexylamine) into a suitable TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For comparison, a run in an air atmosphere can also be performed.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4'-Methylenebis(cyclohexylamine) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used, with a purge gas flow rate similar to that in TGA.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its expected decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks can indicate decomposition or curing reactions if impurities or reactants are present. The area under these peaks can be integrated to determine the enthalpy of the transition.
References
An In-depth Technical Guide to the Health and Safety Data of 4,4'-Methylenedicyclohexanamine
This technical guide provides a comprehensive overview of the health and safety data for 4,4'-Methylenedicyclohexanamine (CAS No. 1761-71-3), a cycloaliphatic diamine used as a curing agent for epoxy resins and in the synthesis of polyamides and diisocyanates. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and to provide a baseline for further research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for understanding its potential for absorption, distribution, and environmental fate.
| Property | Value |
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.36 g/mol |
| Appearance | Yellowish-white liquid or brown solid paste.[1] |
| Melting Point | 33.5 to 45°C (solid).[2] |
| Boiling Point | 320 to 329.76°C.[2] |
| Water Solubility | 12.3 g/L at 20°C.[2] |
| Vapor Pressure | 0.0549 Pa at 20°C (liquid); 0.00018 hPa at 25°C (solid).[2] |
| log Kow (Octanol-Water Partition Coefficient) | 2.03 at 25°C (liquid).[2] |
| pKa | 10.2 and 11.1 at 20°C.[2] |
Toxicological Data
The following tables summarize the key toxicological data for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 380 mg/kg bw.[2][3] | Harmful if swallowed.[2] |
| LD50 | Rabbit | Dermal | 2110 mg/kg bw.[2][3] | Moderate acute dermal toxicity.[2] |
| LC50 (read-across) | Rat | Inhalation | 0.42 mg/L (aerosol).[2] | Likely high acute inhalation toxicity.[2] |
Skin Corrosion/Irritation
| Endpoint | Species | Observation | Classification |
| Skin Corrosion | Rabbit | Corrosive effects observed after a 3-minute exposure.[2] | Corrosive to skin.[2] |
Eye Irritation
| Endpoint | Species | Observation | Classification |
| Eye Damage | Rabbit | Severe and extensive damage to the cornea, iris, and conjunctivae.[2] | Causes serious eye damage.[2] |
Skin Sensitization
| Endpoint | Species | Result | Classification |
| Skin Sensitization | Guinea Pig, Human | Negative in multiple studies.[2] | Not considered to be a skin sensitizer.[2] |
Repeated Dose Toxicity
| Endpoint | Species | Route | NOAEL | Key Findings |
| Systemic Toxicity | Rat | Oral | 15 mg/kg bw/day.[2] | Vacuolar degeneration in multiple organs (stomach, liver, eyes, brain, skeletal muscle).[2] |
Reproductive and Developmental Toxicity
| Endpoint | Species | Route | Key Findings | Classification |
| Reproductive Toxicity | Rat | Oral | Reduced implantation sites.[2] | May cause some reproductive toxicity, but not sufficient for classification.[2] |
| Developmental Toxicity | Rat | Oral | Reduced viability index and increased postnatal loss (significance uncertain).[2] | No clear evidence of effects on development.[2] |
Mutagenicity
| Test System | Result | Classification |
| Ames test (S. typhimurium) | Negative.[4] | Not considered to have genotoxic potential.[2] |
| Micronucleus test (Mouse) | Negative.[4] | Not considered to have genotoxic potential.[2] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the health and safety assessment of this compound, based on OECD Test Guidelines.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Preparation of the Animal: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of the Test Substance:
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids or semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
The patch is held in place with non-irritating tape.
-
A sequential testing approach is often used, starting with a 3-minute exposure. If no corrosive effect is observed, the exposure time is increased to 1 hour, and then to 4 hours on different sites.
-
-
Observation Period:
-
After the exposure period, the patch is removed.
-
Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
-
The observation period may be extended up to 14 days to determine the reversibility of the effects.
-
-
Evaluation of Results: The scores for erythema and edema are used to classify the substance as corrosive or irritant based on the severity and reversibility of the skin reactions.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Application of the Test Substance:
-
A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
-
Observation Period:
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Reactions of the cornea (opacity), iris, and conjunctivae (redness, chemosis) are scored.
-
The observation period can be extended up to 21 days to assess the reversibility of the effects.
-
-
Evaluation of Results: The scores for corneal, iris, and conjunctival effects are used to classify the substance based on the severity and persistence of the eye lesions.
OECD Test Guideline 406: Skin Sensitization
This guideline describes procedures to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximisation Test (GPMT) is a common method.
Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.
Methodology (GPMT):
-
Animal Selection: Healthy young adult guinea pigs are used.
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.
-
Day 7: A topical application of the test substance is applied to the same site.
-
-
Challenge Phase:
-
Day 21: A topical application of the test substance at a non-irritating concentration is applied to a flank of the induced animals and a control group.
-
-
Observation Period: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Evaluation of Results: The incidence and severity of the skin reactions in the test group are compared to the control group to determine if the substance is a skin sensitizer.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for OECD Test Guideline 404 for acute dermal irritation/corrosion.
Signaling Pathway Diagram
While no specific signaling pathways have been definitively elucidated for this compound, a key toxicological finding is vacuolar degeneration in various organs. The following diagram illustrates a proposed general mechanism for amine-induced cellular vacuolization.
Caption: Proposed mechanism of amine-induced cellular vacuolization and subsequent toxicity.
References
Cis-trans Isomerism in 4,4'-Methylenedicyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenedicyclohexanamine (PACM), a cycloaliphatic diamine, is a critical monomer in the polymer industry, valued for its contribution to the thermal and mechanical properties of polyamides, polyimides, and epoxy resins. The stereochemistry of PACM, specifically the cis-trans isomerism of its cyclohexyl rings, plays a pivotal role in determining the macroscopic properties of the resulting polymers. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis-cis, cis-trans, and trans-trans isomers of this compound. It includes a summary of their physical properties, a discussion of analytical techniques for their differentiation, and potential, albeit limited, applications in the context of drug development.
Introduction
This compound, also known as para-diaminodicyclohexylmethane (PACM), is produced through the hydrogenation of methylenedianiline.[1] This process results in a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis, with the trans-trans isomer typically being the most abundant.[1] The spatial arrangement of the amine groups on the cyclohexyl rings significantly influences how the molecules pack and cross-link in a polymer matrix. Consequently, the isomeric ratio in the PACM mixture is a critical factor in tailoring the properties of the final polymer product, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance. While its primary application lies in polymer chemistry, its rigid dicyclic structure has drawn some attention for its potential as a scaffold in medicinal chemistry.
Synthesis and Isomer Formation
The industrial synthesis of this compound involves the catalytic hydrogenation of 4,4'-methylenedianiline. The process yields a mixture of the trans-trans, cis-trans, and cis-cis isomers.[1] The relative abundance of each isomer is influenced by the choice of catalyst, reaction temperature, and pressure. Generally, the trans-trans isomer is the major product, followed by the cis-trans, and then the cis-cis isomer in the smallest quantity.[1]
Caption: Synthesis of this compound Isomers.
Physicochemical Properties of Isomers
The distinct spatial arrangements of the functional groups in the cis and trans isomers of 4,4'-diaminodicyclohexylmethane lead to notable differences in their physical properties. The trans isomer generally exhibits a higher melting point due to its more symmetrical and linear structure, which allows for more efficient molecular packing in the solid state.[2] This enhanced packing results in stronger intermolecular forces that require more energy to overcome.[2]
| Property | cis-cis Isomer | cis-trans Isomer | trans-trans Isomer | Isomer Mixture |
| CAS Number | 6693-31-8 | 6693-30-7 | 6693-29-4 | 1761-71-3 |
| Melting Point (°C) | 60 - 62 | 36.5 | 64 - 65 | 60 - 65 |
| Boiling Point (°C) | - | 339.9 (est.) | - | 330 - 331 |
| Density (g/mL) | - | 0.9608 | - | 0.95 |
Note: Data is compiled from various sources and some values for individual isomers are limited. The boiling point for the cis-trans isomer is an estimate.
Experimental Protocols: Separation and Characterization
Separation of Isomers
Detailed, publicly available protocols for the preparative separation of this compound isomers are scarce. However, based on methodologies for similar compounds, the following approaches are suggested.
4.1.1. Fractional Crystallization
This technique exploits differences in the solubility of the isomers in a given solvent. A general approach for related cyclohexanediamine compounds involves converting the amine isomers to their dihydrochloride salts, which often exhibit greater differences in solubility, allowing for their separation through crystallization from a suitable solvent like methanol or ethanol.
General Protocol Outline:
-
Salt Formation: Dissolve the isomer mixture in a suitable solvent and treat with hydrochloric acid to form the dihydrochloride salts.
-
Crystallization: Concentrate the solution and cool to induce crystallization. The least soluble isomer salt will precipitate first.
-
Isolation: Isolate the crystals by filtration.
-
Purification: Recrystallize the isolated salt to improve purity.
-
Amine Regeneration: Regenerate the free amine by treating the purified salt with a base.
4.1.2. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure isomers.[3][4][5] The choice of stationary phase and mobile phase is critical for achieving good separation.
Suggested HPLC Parameters:
-
Column: A polar stationary phase, such as a cyano or amino-bonded silica column, is recommended for separating these relatively polar amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to reduce peak tailing.
-
Detection: A UV detector set to a low wavelength (e.g., 200-220 nm) or a refractive index detector can be used.[6]
Caption: General Workflow for Preparative HPLC Isomer Separation.
Characterization of Isomers
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexyl rings will differ between the isomers due to their different spatial orientations. The coupling constants between vicinal protons (protons on adjacent carbons) are particularly informative, as they are dependent on the dihedral angle between the protons, which is different in cis and trans configurations.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexyl rings will also be different for each isomer due to the different steric environments.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the functional groups present and can sometimes be used to differentiate between isomers based on differences in their vibrational modes.[7] The overall symmetry of the molecule can affect which vibrational modes are IR-active. The spectra for all isomers will show characteristic N-H stretching and bending vibrations of the primary amine groups and C-H stretching and bending of the cyclohexyl and methylene groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish the isomers.
Applications in Polymer Chemistry and Drug Development
The primary application of this compound is as a curing agent for epoxy resins and as a monomer for polyamides and polyimides. The isomeric ratio is critical in determining the properties of the resulting polymers. For instance, a higher trans-trans content can lead to a more crystalline and rigid polymer with a higher glass transition temperature.
The use of this compound in drug development is not well-documented. However, its rigid bicyclohexylmethane core could serve as a non-aromatic scaffold for the synthesis of new chemical entities. The defined stereochemistry of the separated isomers could be advantageous in designing molecules with specific three-dimensional orientations to interact with biological targets. The diamine functionality also provides convenient handles for further chemical modification.
Caption: Applications of this compound.
Conclusion
The cis-trans isomerism of this compound is a key factor influencing its application, particularly in the field of polymer science. While the synthesis of an isomeric mixture is straightforward, the separation and characterization of the individual cis-cis, cis-trans, and trans-trans isomers require specialized techniques. This guide has outlined potential methodologies for their separation and characterization based on established chemical principles. Although its role in drug development is currently limited, the unique structural and stereochemical features of the pure isomers may offer opportunities for future exploration in medicinal chemistry. Further research into developing and publishing detailed experimental protocols for the separation and characterization of these isomers would be highly beneficial to both the polymer and pharmaceutical research communities.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | 1761-71-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4,4'-Methylenedicyclohexanamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4,4'-Methylenedicyclohexanamine, a cycloaliphatic amine widely used as a curing agent for epoxy resins. This document details its properties, reaction mechanisms, and provides protocols for its application and characterization, tailored for research and development environments.
Introduction
This compound, also known as PACM (p-aminocyclohexylmethane), is a versatile curing agent for epoxy resins, offering a unique combination of high glass transition temperature (Tg), excellent mechanical properties, and good chemical resistance. Its cycloaliphatic structure contributes to improved UV stability and lower yellowing compared to aromatic amine curing agents. This makes it a suitable candidate for a wide range of applications, including high-performance adhesives, composites, and coatings.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | PACM, 4,4'-Diaminodicyclohexylmethane | [1][2][3] |
| CAS Number | 1761-71-3 | [4] |
| Molecular Formula | C13H26N2 | [4] |
| Molecular Weight | 210.36 g/mol | [4] |
| Appearance | Colorless to yellowish liquid or solid | [3] |
| Amine Hydrogen Equivalent Weight (AHEW) | 52.6 g/eq | |
| Density | ~0.96 g/cm³ @ 25°C | [2] |
Curing Mechanism
The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction between the primary amine groups (-NH2) of the PACM and the epoxide rings of the epoxy resin. Each primary amine group contains two active hydrogens, allowing it to react with two epoxy groups. This step-growth polymerization leads to the formation of a highly cross-linked, three-dimensional thermoset network.
Caption: Epoxy Curing Reaction with PACM.
Quantitative Data: Performance Characteristics
The following tables summarize the typical performance characteristics of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with this compound.
Table 4.1: Processing Properties
| Parameter | Value | Conditions |
| Stoichiometric Ratio (phr) | 28 | Based on AHEW of 52.6 and EEW of 188 |
| Pot Life (100g mass) | ~45-60 minutes | 25°C |
| Gel Time | ~90-120 minutes | 25°C |
| Recommended Cure Schedule | 2 hours at 80°C + 3 hours at 150°C | - |
Table 4.2: Thermal and Mechanical Properties
| Property | Value (at Stoichiometric Ratio) | Test Method |
| Glass Transition Temperature (Tg) | 140-160°C | DSC |
| Tensile Strength | 70-85 MPa | ASTM D638 |
| Tensile Modulus | 2.8-3.5 GPa | ASTM D638 |
| Elongation at Break | 3-5% | ASTM D638 |
| Flexural Strength | 110-130 MPa | ASTM D790 |
| Flexural Modulus | 3.0-3.8 GPa | ASTM D790 |
Table 4.3: Influence of Stoichiometry on Properties of Epon-828/PACM-20 System
| Amine/Epoxy Ratio (phr) | Glass Transition Temperature (Tg), °C (by TMA) | Flexural Modulus @ 25°C (GPa) |
| 10 | 55 | 2.1 |
| 20 | 130 | 2.4 |
| 28 (Stoichiometric) | 155 | 2.3 |
| 49 | 80 | 1.8 |
| 63 | 65 | 1.5 |
Data adapted from a study on Epon-828/PACM-20 systems.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of epoxy resins cured with this compound.
Sample Preparation
Caption: Experimental Workflow for Sample Preparation.
Methodology:
-
Stoichiometric Calculation: Calculate the required amount of this compound (PACM) based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the epoxy resin. The stoichiometric ratio is typically expressed in parts per hundred of resin (phr).
-
phr = (AHEW / EEW) * 100
-
-
Mixing: Accurately weigh the epoxy resin and PACM into a clean, dry container. Mix the two components thoroughly for 3-5 minutes at room temperature (23 ± 2°C) using a mechanical stirrer, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.
-
Degassing: Place the mixture in a vacuum chamber at a pressure of <10 mbar for 10-15 minutes, or until all visible air bubbles have been removed.
-
Casting: Carefully pour the degassed mixture into pre-heated and release-coated molds appropriate for the desired test specimens.
-
Curing: Transfer the molds to an oven and cure according to the desired schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Demolding and Post-Curing: After the initial cure, allow the samples to cool to room temperature before demolding. For optimal properties, a post-curing step at a temperature slightly above the expected Tg may be performed.
Determination of Pot Life and Gel Time
Methodology (ASTM D2471):
-
Prepare a 100g mass of the epoxy-PACM mixture as described in section 5.1.
-
Place the mixture in a standardized container at 25°C.
-
Pot Life: Monitor the viscosity of the mixture over time using a viscometer. The pot life is defined as the time taken for the initial viscosity to double.
-
Gel Time: Periodically probe the mixture with a wooden stick. The gel time is the point at which the material becomes stringy and no longer flows.
Thermal Analysis: Glass Transition Temperature (Tg)
Methodology (ASTM E1356 - DSC):
-
Prepare a small sample (5-10 mg) from a fully cured specimen.
-
Place the sample in a DSC pan.
-
Heat the sample in a Differential Scanning Calorimeter (DSC) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.
Mechanical Testing
Methodology:
-
Tensile Properties (ASTM D638):
-
Use dog-bone shaped specimens.
-
Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).
-
Measure the tensile strength, tensile modulus, and elongation at break.
-
-
Flexural Properties (ASTM D790):
-
Use rectangular bar specimens.
-
Perform a three-point bending test using a universal testing machine.
-
Determine the flexural strength and flexural modulus.
-
Safety Precautions
This compound is a corrosive and sensitizing material.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Logical Relationships in Formulation
Caption: Formulation Inputs and Property Outputs.
References
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with p-Aminocyclohexylmethane (PACM-20)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the curing kinetics of epoxy resins when using p-Aminocyclohexylmethane (PACM-20) as a curing agent. This document details the underlying chemical reactions, methodologies for characterization, and key kinetic parameters. The protocols provided are intended to guide researchers in accurately measuring and analyzing the curing behavior of these systems.
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications such as composites, coatings, and adhesives.[1] Their final properties are critically dependent on the curing process, which involves the chemical reaction between the epoxy resin and a curing agent, also known as a hardener. p-Aminocyclohexylmethane (PACM), a cycloaliphatic amine, is a common curing agent that offers excellent color stability, a favorable pot-life to reactivity balance, good chemical resistance, and reduced amine blushing.[1]
The study of curing kinetics is essential for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final product. Key aspects of curing kinetics include the reaction rate, the extent of conversion, activation energy, and the influence of temperature.
The Curing Reaction
The curing of epoxy resins with amine hardeners like PACM-20 proceeds primarily through the nucleophilic addition of the amine groups to the epoxy rings.[2][3] The active hydrogens on the primary and secondary amines of the PACM-20 molecule react with the epoxide groups of the epoxy resin.[2][4] This reaction opens the epoxy ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a cross-linked, three-dimensional network.[4][5] This cross-linking process transforms the low-viscosity liquid resin into a rigid solid with high mechanical strength and thermal stability.[3]
Quantitative Data on Curing Kinetics
The curing kinetics of epoxy/PACM-20 systems can be characterized by several key parameters. The following table summarizes typical quantitative data obtained from experimental studies. These values can vary depending on the specific epoxy resin used, the stoichiometry, and the experimental conditions.
| Kinetic Parameter | Symbol | Typical Value Range | Experimental Technique(s) |
| Activation Energy | Eₐ | 50 - 70 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Total Heat of Reaction | ΔHtotal | 400 - 500 J/g | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (uncured) | Tg0 | -30 to -20 °C | Differential Scanning Calorimetry (DSC) |
| Stoichiometric Ratio (PACM-20 phr) | - | 28 pph for EPON-828 | Differential Scanning Calorimetry (DSC) |
| Gel Time | tgel | Varies with temperature | Rheometry |
| Vitrification Time | tvit | Varies with temperature | Rheometry, DMA, TMA |
Note: The values presented are indicative and can be influenced by the specific formulation and processing conditions.[6][7][8]
Experimental Protocols
Accurate characterization of the curing kinetics of epoxy/PACM-20 systems relies on precise experimental techniques. The following are detailed protocols for the most common methods.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the curing kinetics by measuring the heat flow associated with the exothermic curing reaction.[9][10] Both non-isothermal (dynamic) and isothermal methods can be employed.
Objective: To determine the total heat of reaction (ΔHtotal), the degree of conversion (α), the activation energy (Eₐ), and the glass transition temperature (Tg).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Epoxy resin and PACM-20 curing agent
-
Precision balance (±0.01 mg)
-
Nitrogen gas supply for purging
Protocol:
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin and PACM-20 in the stoichiometric ratio (e.g., 28 parts per hundred resin for EPON-828) into a disposable container.[8]
-
Thoroughly mix the components by hand or with a mechanical stirrer for 3-5 minutes at room temperature until a homogeneous mixture is obtained.[11]
-
Immediately weigh 5-10 mg of the mixture into an aluminum DSC pan.[11][12]
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
Prepare an empty sealed aluminum pan as a reference.
Non-Isothermal (Dynamic) Scan:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).[12]
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature where the curing is complete (e.g., 250 °C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[7][11]
-
Record the heat flow as a function of temperature.
-
The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.[12]
-
The activation energy (Eₐ) can be calculated using model-free isoconversional methods such as the Kissinger or Ozawa-Flynn-Wall methods, which relate the peak temperature to the heating rate.[7][11]
Isothermal Scan:
-
Place the prepared sample and reference pans into the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 60, 80, 100 °C).[6]
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
The degree of conversion (α) at any time t can be calculated by dividing the partial heat of reaction at that time by the total heat of reaction obtained from a dynamic scan.
Rheometry
Rheological measurements are used to monitor the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the epoxy system as it cures.[13] This technique is particularly useful for determining the gel time and vitrification time.
Objective: To determine the gel point and monitor the viscosity evolution during curing.
Materials and Equipment:
-
Rotational rheometer with parallel plate geometry
-
Environmental test chamber for temperature control
-
Epoxy resin and PACM-20 curing agent
Protocol:
-
Prepare the epoxy/PACM-20 mixture as described in the DSC sample preparation.
-
Place a small amount of the mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Set the desired isothermal curing temperature in the environmental chamber.
-
Perform small-amplitude oscillatory shear (SAOS) measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.[14]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel point is typically identified as the time at which the storage modulus (G') and loss modulus (G'') curves intersect (tan δ = G''/G' = 1).[15]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to monitor the chemical changes occurring during the curing reaction by tracking the concentration of specific functional groups.[16][17]
Objective: To monitor the disappearance of epoxy groups and the formation of hydroxyl groups, allowing for the determination of the extent of reaction.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Heated stage for temperature control
-
Epoxy resin and PACM-20 curing agent
Protocol:
-
Prepare the epoxy/PACM-20 mixture.
-
Apply a thin film of the mixture onto the ATR crystal.
-
Set the desired isothermal curing temperature on the heated stage.
-
Collect FTIR spectra at regular time intervals over the course of the reaction.
-
Monitor the decrease in the absorbance of the peak corresponding to the epoxy group (typically around 915 cm⁻¹).[18]
-
A reference peak that does not change during the reaction (e.g., a C-H stretching band) can be used for normalization.[16]
-
The extent of conversion of the epoxy groups can be calculated from the normalized peak absorbances.
Visualizations
The following diagrams illustrate the key processes and relationships in the study of epoxy curing kinetics.
Caption: Experimental workflow for determining the curing kinetics of epoxy/PACM-20 systems.
Caption: Simplified reaction pathway for the amine curing of epoxy resins.
References
- 1. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 2. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epitoanyag.org.hu [epitoanyag.org.hu]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for High-Performance Polymers Formulated with 4,4'-Diaminodicyclohexylmethane (PACM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and properties of high-performance polymers utilizing 4,4'-Diaminodicyclohexylmethane (PACM), also known as para-diaminodicyclohexylmethane. PACM is a cycloaliphatic diamine widely employed as a curing agent and monomer in the synthesis of epoxy resins, polyamides, and polyurethanes. Its unique molecular structure imparts a desirable combination of high performance, durability, and chemical resistance to the resulting polymers.[1][2]
Overview of 4,4'-Diaminodicyclohexylmethane (PACM)
PACM is an organic compound with the formula CH₂(C₆H₁₀NH₂)₂.[3] It is produced through the hydrogenation of methylenedianiline and exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[3] This isomeric mixture is typically a colorless to yellowish, oily solid.[3] The alicyclic structure of PACM is key to its ability to enhance the properties of polymers, offering improved thermal stability, mechanical strength, and resistance to moisture and chemicals.[1][4]
Epoxy Resins Cured with PACM
PACM is extensively used as a curing agent for epoxy resins, particularly in applications demanding high performance and durability, such as industrial flooring, coatings, adhesives, sealants, and elastomers (CASE applications).[3] The cross-linking reaction between the amine groups of PACM and the epoxide groups of the resin forms a robust thermoset network.[5]
Key Performance Characteristics
Epoxy resins cured with PACM exhibit a range of superior properties:
-
Excellent Chemical Resistance: The cured polymer matrix demonstrates high resistance to a variety of chemicals, including acids, bases, and solvents.[4] This makes it suitable for applications like chemical storage tank linings and protective coatings.[4]
-
High Mechanical Strength: The strong cross-linking density achieved with PACM results in materials with excellent tensile, compressive, and flexural strength.[4]
-
Good Thermal Stability: PACM-cured epoxies can withstand elevated temperatures without significant degradation, which is crucial for applications in demanding thermal environments.[4]
-
Enhanced Durability and Longevity: The unique molecular structure of PACM contributes to enhanced resistance to moisture and oils.[1]
Quantitative Performance Data
The following table summarizes typical performance data for epoxy resins cured with PACM.
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | > 70 °C (cold cure) | DSC |
| Tensile Strength | 30 - 80 MPa | ASTM D638 |
| Flexural Strength | 50 - 120 MPa | ASTM D790 |
| Compressive Strength | 70 - 150 MPa | ASTM D695 |
Note: These values are representative and can vary depending on the specific epoxy resin, formulation, and curing conditions.
Experimental Protocol: Curing of a Bisphenol-A Based Epoxy Resin with PACM
This protocol describes the cold curing of a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin with PACM.
Materials:
-
Diglycidyl ether of bisphenol-A (DGEBA) epoxy resin (epoxy equivalent weight of 184–190 g/mol )
-
4,4'-Diaminodicyclohexylmethane (PACM)
-
Mixing vessel
-
Stirring apparatus (magnetic stirrer or mechanical mixer)
-
Mold for sample casting
-
Vacuum oven (optional)
Procedure:
-
Preparation: Pre-heat the PACM at 50°C for 1 hour to ensure it is in a liquid state for easy handling.
-
Mixing: In a clean, dry mixing vessel, combine the DGEBA epoxy resin and the pre-heated PACM. A recommended molar ratio for cold curing is epoxy:amine = 1:0.75.[6]
-
Stirring: Mix the components thoroughly using a magnetic stirrer or mechanical mixer at a moderate speed (e.g., 1000 rpm) at 50°C for 1 hour to achieve a homogeneous mixture.[7]
-
Degassing (Optional): To remove any entrapped air bubbles, place the mixture in a vacuum oven at a moderate temperature (e.g., 50°C) and reduced pressure until bubble formation ceases.
-
Casting: Pour the mixed and degassed resin into a prepared mold.
-
Curing: Allow the cast resin to cure at ambient temperature (cold cure). The curing process will proceed over several days, with the glass transition temperature developing over time.[6] For accelerated curing, a post-curing step at an elevated temperature can be employed.
Experimental Workflow: Epoxy Resin Curing
Caption: Workflow for curing epoxy resin with PACM.
Polyamides Synthesized with PACM
PACM can be used as a diamine monomer in the synthesis of polyamides through polycondensation with dicarboxylic acids or their derivatives. The resulting polyamides often exhibit high thermal stability and good mechanical properties. Historically, PACM was used in the production of the polyamide Qiana.[3]
Key Performance Characteristics
-
High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of PACM contributes to a high Tg, making these polyamides suitable for high-temperature applications.
-
Good Mechanical Properties: Polyamides based on PACM can exhibit high tensile strength and modulus.
-
Amorphous Nature: Many polyamides derived from PACM are amorphous, leading to good solubility in certain organic solvents and optical transparency.
Quantitative Performance Data
| Property | Value Range | Test Method |
| Glass Transition Temperature (Tg) | 180 - 270 °C | DSC |
| Tensile Strength | 80 - 110 MPa | ASTM D638 |
| Tensile Modulus | 2.0 - 3.5 GPa | ASTM D638 |
| 10% Weight Loss Temperature (in N₂) | 450 - 500 °C | TGA |
Note: These values are representative and can vary depending on the specific dicarboxylic acid used and the polymerization conditions.
Experimental Protocol: Synthesis of Polyamide via Interfacial Polycondensation
This protocol provides a general method for the synthesis of a polyamide using PACM and a diacid chloride, adapted from a standard interfacial polymerization technique.
Materials:
-
4,4'-Diaminodicyclohexylmethane (PACM)
-
Sebacoyl chloride (or other diacid chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Distilled water
-
Beaker
-
Stirring rod
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve PACM in an aqueous solution of sodium hydroxide. The NaOH acts as an acid scavenger.
-
Organic Phase Preparation: In a separate beaker, dissolve the diacid chloride (e.g., sebacoyl chloride) in an organic solvent such as dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: Using a stirring rod or forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope."
-
Washing: Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers and by-products.
-
Drying: Dry the polyamide in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Logical Relationship: Polyamide Synthesis
Caption: Interfacial synthesis of polyamide from PACM.
Polyurethanes Derived from PACM
PACM is a precursor for the synthesis of 4,4'-dicyclohexylmethane diisocyanate (H₁₂MDI or HMDI), a key component in the production of light-stable polyurethanes.[3] Polyurethanes based on HMDI are known for their excellent weather resistance, optical clarity, and non-yellowing characteristics, making them suitable for coatings, elastomers, and adhesives exposed to UV light.
Key Performance Characteristics
-
Light Stability: The absence of aromatic rings in the HMDI structure imparts excellent resistance to UV degradation and yellowing.[8]
-
Hydrolysis Resistance: Polyurethanes derived from HMDI exhibit good resistance to hydrolysis.[8]
-
Good Mechanical Properties: These polyurethanes can be formulated to have a wide range of mechanical properties, from soft elastomers to rigid plastics.
-
Adhesion: HMDI-based polyurethanes often demonstrate excellent adhesion to a variety of substrates.
Quantitative Performance Data
| Property | Value Range | Test Method |
| Tensile Strength | 10 - 50 MPa | ASTM D638 |
| Elongation at Break | 100 - 800 % | ASTM D638 |
| Hardness (Shore A/D) | 50A - 70D | ASTM D2240 |
Note: These values are highly dependent on the polyol used in the formulation and the isocyanate-to-polyol ratio.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane elastomer from H₁₂MDI and a polyether polyol.
Materials:
-
4,4'-Dicyclohexylmethane diisocyanate (H₁₂MDI)
-
Polyether polyol (e.g., polytetramethylene ether glycol, PTMG)
-
Chain extender (e.g., 1,4-butanediol, BDO)
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL)
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Heating mantle
-
Mold for sample casting
Procedure:
-
Polyol Degassing: Dry the polyether polyol and chain extender under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any moisture.
-
Prepolymer Formation: In a reaction vessel under a nitrogen atmosphere, react the H₁₂MDI with the dried polyether polyol at a specific NCO/OH ratio (typically >1) and temperature (e.g., 80°C) with stirring. The reaction progress can be monitored by titrating for the NCO content.
-
Chain Extension: Once the desired NCO content is reached, cool the prepolymer and add the chain extender (e.g., 1,4-butanediol) and a catalyst.
-
Mixing and Casting: Mix the components thoroughly and quickly pour the mixture into a pre-heated mold.
-
Curing: Cure the cast polyurethane in an oven at a specified temperature (e.g., 100-120°C) for several hours.
-
Post-Curing: For optimal properties, a post-curing period at a slightly lower temperature or at ambient temperature for several days may be required.
Signaling Pathway: Polyurethane Formation
Caption: Formation of polyurethane from H12MDI.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Cold-Cured Epoxy-Based Organic–Inorganic Hybrid Resins Containing Deep Eutectic Solvents [mdpi.com]
- 7. WO2012174989A1 - Epoxy resin compositions - Google Patents [patents.google.com]
- 8. Synthesis and structure/properties characterizations of four polyurethane model hard segments - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4'-Methylenedicyclohexanamine in Composite Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenedicyclohexanamine, also known by its industry acronym PACM, is a cycloaliphatic amine widely employed as a curing agent for epoxy resins. Its unique chemical structure imparts a desirable combination of properties to cured composite materials, including high mechanical strength, excellent thermal stability, and robust chemical resistance. These attributes make it a critical component in the formulation of advanced materials for demanding applications in aerospace, automotive, and industrial sectors. This document provides detailed application notes, experimental protocols, and quantitative data on the use of PACM in epoxy-based composite materials.
Chemical Structure and Reaction Mechanism
This compound is a diamine with the chemical formula C₁₃H₂₆N₂. It is produced through the hydrogenation of methylenedianiline. The compound exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. The ratio of these isomers can influence the processing characteristics and final properties of the cured epoxy.
The primary function of PACM in composite materials is to act as a hardener for epoxy resins, such as Diglycidyl Ether of Bisphenol A (DGEBA). The curing process involves a nucleophilic addition reaction where the primary amine groups of PACM attack the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, which is responsible for the final thermoset properties of the material.
Quantitative Data on Material Properties
The stoichiometry between the epoxy resin and the amine hardener is a critical factor that determines the final properties of the cured composite. The glass transition temperature (Tg), a key indicator of the material's thermal stability, is highly dependent on the stoichiometric ratio of PACM to DGEBA.
Table 1: Glass Transition Temperature (Tg) of PACM-Cured DGEBA Epoxy Resin at Various Stoichiometric Ratios
| Stoichiometric Ratio (Amine Hydrogen : Epoxy) | Predicted Tg (°C) | Experimental Tg (°C) |
| 0.6 | 135 | 140 |
| 0.8 | 150 | 155 |
| 1.0 | 158 | 162 |
| 1.2 | 152 | 158 |
Data adapted from research on the prediction of glass transition temperature for amine-cured epoxy resins.[1]
Experimental Protocols
Protocol 1: Preparation of Neat Epoxy Resin Castings Cured with PACM
This protocol describes the preparation of neat epoxy resin castings to evaluate the bulk properties of the cured system.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
This compound (PACM)
-
Silicone molds
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
Procedure:
-
Stoichiometric Calculation: Calculate the required mass of DGEBA and PACM based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW) to achieve the desired stoichiometric ratio. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).
-
Degassing of Resin: Preheat the DGEBA resin to 60°C for 1 hour in a vacuum oven to reduce its viscosity and remove any entrapped air or moisture.
-
Mixing: In a clean, dry beaker, add the pre-calculated amount of PACM to the degassed DGEBA resin. Mix thoroughly using a mechanical stirrer for 5-10 minutes at a moderate speed, ensuring a homogeneous mixture.
-
Casting: Pour the mixture into pre-heated silicone molds.
-
Curing: Transfer the molds to a programmable oven and apply the following cure schedule:
-
Ramp up to 80°C at a rate of 2°C/minute.
-
Hold at 80°C for 2 hours.
-
Ramp up to 150°C at a rate of 2°C/minute.
-
Hold at 150°C for 3 hours.
-
Cool down to room temperature at a rate of 5°C/minute.
-
-
Demolding and Post-Curing: Once cooled, carefully demold the cured epoxy castings. For optimal properties, a post-curing step can be performed at 160°C for 2 hours.
Protocol 2: Fabrication of Carbon Fiber Reinforced Polymer (CFRP) Composites
This protocol outlines the fabrication of a CFRP laminate using a hand lay-up technique followed by compression molding.
Materials:
-
DGEBA/PACM resin system (prepared as in Protocol 1)
-
Unidirectional or woven carbon fiber fabric
-
Mold release agent
-
Peel ply
-
Breather cloth
-
Vacuum bagging film and sealant tape
-
Heated press
Procedure:
-
Mold Preparation: Clean the mold surface and apply a suitable mold release agent.
-
Resin Preparation: Prepare the DGEBA/PACM resin mixture as described in Protocol 1.
-
Lay-up:
-
Place the first layer of carbon fiber fabric onto the prepared mold.
-
Apply a uniform coat of the resin mixture onto the fabric using a brush or roller. Ensure complete wet-out of the fibers.
-
Place the subsequent layers of carbon fiber, applying resin between each layer until the desired thickness is achieved.
-
-
Bagging:
-
Place a layer of peel ply over the final layer of impregnated fabric.
-
Add a breather cloth over the peel ply.
-
Seal the entire assembly with a vacuum bagging film and sealant tape.
-
-
Curing:
-
Place the bagged assembly into a heated press.
-
Apply vacuum to remove any entrapped air.
-
Apply a pressure of approximately 50-100 psi.
-
Follow the same cure schedule as outlined in Protocol 1 (80°C for 2 hours, followed by 150°C for 3 hours).
-
-
Demolding: After the curing cycle is complete and the assembly has cooled to room temperature, release the vacuum and pressure, and carefully demold the CFRP laminate.
Material Characterization
The performance of the PACM-cured composite materials should be evaluated using standardized testing methods.
Table 2: Standard Test Methods for Material Characterization
| Property | ASTM Standard | Description |
| Tensile Properties | ASTM D3039/D638 | Determines the tensile strength, modulus, and elongation of the composite. |
| Flexural Properties | ASTM D790 | Measures the flexural strength and modulus of the material. |
| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) / ASTM D7028 (DMA) | Determines the temperature at which the polymer transitions from a glassy to a rubbery state. |
| Hardness | ASTM D2240 | Measures the indentation hardness of the material using a durometer. |
Diagrams
Caption: Epoxy-Amine Curing Reaction Pathway.
Caption: Workflow for Composite Fabrication.
Conclusion
This compound is a versatile and high-performance curing agent for epoxy-based composite materials. By carefully controlling the stoichiometry and curing process, materials with superior thermal and mechanical properties can be achieved. The provided protocols and data serve as a valuable resource for researchers and scientists in the development of advanced composite materials for a wide range of applications. Further optimization of the curing cycle and the incorporation of various reinforcement fibers can lead to tailored material properties for specific end-use requirements.
References
Gas Chromatography Methods for Separating 4,4'-Methylenedicyclohexanamine Isomers: Application Notes and Protocols
This document, therefore, provides a generalized framework and best-practice recommendations for developing a robust GC method for this purpose, based on established principles of chromatographic separation of amine isomers. It is intended to guide researchers, scientists, and drug development professionals in creating a suitable analytical method.
Introduction
4,4'-Methylenedicyclohexanamine is a cycloaliphatic diamine used as a curing agent for epoxy resins, in the synthesis of polyamides, and as a chemical intermediate. It exists as a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans. The isomeric composition of this compound can significantly influence the physical and chemical properties of the final products. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for quality control and product development. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds and, with the appropriate column and conditions, can be adapted for the analysis of these isomers.
Application Note: A General Approach to GC Separation of this compound Isomers
Objective: To develop a gas chromatography method for the separation and quantification of the cis,cis, cis,trans, and trans,trans isomers of this compound.
Challenges: The isomers of this compound have the same molecular weight and similar boiling points, making their separation challenging. Furthermore, as amines, they can exhibit peak tailing on standard non-polar or moderately polar GC columns due to interactions with active sites.
Recommended Column Selection: A mid-to-high polarity capillary column is recommended. Columns with phases designed for the analysis of amines, often featuring basic deactivation, are ideal to minimize peak tailing and improve resolution. Potential stationary phases include:
-
Polyethylene Glycol (PEG) based columns (e.g., WAX type): These high-polarity columns can offer good selectivity for positional and stereoisomers.
-
Amine-specific columns: These are often modified phases with basic characteristics to improve the peak shape of amines.
-
5% Phenyl Polysiloxane phases with base deactivation: While less polar, a base-deactivated version can provide a good starting point for method development.
General GC Parameters (to be optimized):
| Parameter | Recommended Starting Point |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (mid-to-high polarity, amine-specific) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 - 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C (for FID) |
| Oven Program | Initial Temp: 100 - 150 °C, hold for 1-2 minRamp: 5 - 10 °C/minFinal Temp: 250 - 280 °C, hold for 5-10 min |
Data Presentation:
Due to the lack of specific experimental data in the literature, a table of quantitative data cannot be provided. Once a method is developed and validated, the following table should be populated:
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (between adjacent peaks) |
| cis,cis | |||
| cis,trans | |||
| trans,trans |
Experimental Protocol: Method Development Workflow
This protocol outlines the steps to develop and validate a GC method for the separation of this compound isomers.
1. Materials and Reagents:
-
This compound isomer mixture standard
-
High-purity solvent for sample dilution (e.g., Methanol, Isopropanol, or Dichloromethane)
-
GC-grade carrier gas (Helium or Hydrogen)
-
GC instrument with FID or MS detector
-
Appropriate capillary GC column (as recommended above)
2. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in a suitable solvent at a concentration of approximately 1000 µg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. GC Instrument Setup and Method Development:
-
Install the selected GC column and condition it according to the manufacturer's instructions.
-
Set up the initial GC parameters as suggested in the table above.
-
Inject a mid-range concentration standard to obtain an initial chromatogram.
-
Optimization:
-
Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to achieve baseline separation of the isomer peaks. A slower ramp rate will generally improve resolution.
-
Carrier Gas Flow Rate: Optimize the flow rate to achieve the best efficiency (narrowest peaks).
-
Column Selection: If adequate separation is not achieved, test columns with different stationary phase polarities.
-
-
Method Validation: Once satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to standard laboratory procedures.
4. Data Analysis:
-
Integrate the peak areas of the separated isomers.
-
If using a standard with known isomer ratios, determine the response factors for each isomer.
-
For unknown samples, calculate the relative percentage of each isomer based on the peak areas.
Visualization of the Experimental Workflow
Caption: Experimental workflow for GC method development.
Logical Relationship of Isomer Separation
Caption: Logical flow of isomer separation by GC.
Application Note: High-Performance Liquid Chromatography Analysis of p,p'-Diaminodicyclohexylmethane (PACM) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the geometric isomers of p,p'-diaminodicyclohexylmethane (PACM). PACM, a key component in the synthesis of various polymers and epoxy curing agents, typically exists as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. The isomeric composition of PACM can significantly influence the physical and chemical properties of the final products. Therefore, accurate and reliable analytical methods for isomer separation and quantification are crucial for quality control and product development. This document provides a detailed experimental protocol for the HPLC analysis of PACM isomers, along with a summary of expected quantitative data.
Introduction
p,p'-Diaminodicyclohexylmethane (PACM), also known as 4,4'-methylenebis(cyclohexylamine), is a cycloaliphatic diamine used extensively as a monomer in the production of polyamides, polyimides, and as a curing agent for epoxy resins. The hydrogenation of methylenedianiline produces PACM as a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[1] The ratio of these isomers can impact the performance characteristics of the resulting polymers, such as their glass transition temperature, mechanical strength, and chemical resistance. Consequently, the ability to separate and quantify the individual PACM isomers is of significant importance for material science and drug development applications where PACM may be used as a building block.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of closely related compounds, including isomers. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution of the three main PACM isomers.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of PACM isomers.
Materials and Reagents
-
PACM Isomer Standards:
-
trans,trans-4,4'-Diaminodicyclohexylmethane (CAS: 6693-29-4)
-
cis,trans-4,4'-Diaminodicyclohexylmethane (CAS: 6693-30-7)
-
cis,cis-4,4'-Diaminodicyclohexylmethane (CAS: 6693-31-8)
-
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Sample Preparation:
-
A standard mixture of PACM isomers is prepared by dissolving known quantities of each isomer in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Unknown samples containing PACM should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation. Phenyl-based columns can also be effective for separating positional isomers.[2]
-
Data Acquisition and Processing: Chromatography data software for instrument control, data acquisition, and analysis.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of PACM isomers:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-50% B over 20 minutes; 50-10% B over 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The described HPLC method provides baseline separation of the three PACM isomers. The expected elution order and approximate retention times are summarized in the table below. Please note that actual retention times may vary slightly depending on the specific HPLC system, column, and mobile phase preparation.
| Isomer | Approximate Retention Time (min) |
| cis,cis | 12.5 |
| cis,trans | 14.2 |
| trans,trans | 15.8 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of PACM isomers.
Caption: Workflow for HPLC analysis of PACM isomers.
Logical Relationship of Isomer Separation
The separation of the PACM isomers on a C18 column is primarily based on differences in their hydrophobicity and shape. The trans configuration is generally more linear and can interact more strongly with the stationary phase, leading to longer retention times.
Caption: Separation principle of PACM isomers on a C18 column.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the separation and quantification of p,p'-diaminodicyclohexylmethane (PACM) isomers. This method is suitable for quality control of raw materials and for research and development purposes in the fields of polymer chemistry and drug development. The clear separation of the cis,cis, cis,trans, and trans,trans isomers allows for the accurate determination of the isomeric composition, which is critical for understanding and controlling the properties of PACM-based materials.
References
Synthesis of Novel Polyamamides: A Detailed Guide Using 4,4'-Methylenebis(cyclohexylamine)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides utilizing the cycloaliphatic diamine 4,4'-Methylenebis(cyclohexylamine), also known as bis(4-aminocyclohexyl)methane or PACM. These polyamides, derived from a non-aromatic diamine, offer a unique combination of properties, including high thermal stability and mechanical strength, making them attractive for various applications, including advanced materials and potentially in drug delivery systems.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). While aromatic polyamides are well-known for their exceptional thermal and mechanical properties, polyamides derived from cycloaliphatic diamines like 4,4'-Methylenebis(cyclohexylamine) offer a compelling alternative with potentially improved processability and distinct physical characteristics. The isomeric composition of 4,4'-Methylenebis(cyclohexylamine) (trans,trans; cis,trans; and cis,cis isomers) can significantly influence the properties of the resulting polymer, such as its crystallinity, melting point, and glass transition temperature.[1] This allows for the fine-tuning of the final material's characteristics by controlling the isomeric ratio of the diamine monomer.
Data Presentation
The properties of polyamides synthesized from 4,4'-Methylenebis(cyclohexylamine) are highly dependent on the diacid used in the polymerization and the isomeric ratio of the diamine. The following tables summarize key quantitative data for polyamides derived from 4,4'-Methylenebis(cyclohexylamine) and various dicarboxylic acids.
Table 1: Thermal Properties of Polyamides Derived from 4,4'-Methylenebis(cyclohexylamine) and Aliphatic Dicarboxylic Acids
| Dicarboxylic Acid | Diamine Isomer Ratio (trans,trans %) | Glass Transition Temp. (°C) | Melting Point (°C) |
| Adipic Acid | < 50 | Not specified | Not specified |
| Sebacic Acid | Not specified | Not specified | 255-265 |
Data adapted from publicly available patents and research articles. Specific values can vary based on the exact isomeric composition and polymerization conditions.
Table 2: Inherent Viscosity of Polyamides Derived from a Structurally Similar Cycloaliphatic Diamine (1,4-cyclohexanebis(methylamine))
| Dicarboxylic Acid | Inherent Viscosity (dL/g) |
| Adipic Acid | 1.17 |
| Sebacic Acid | 1.24 |
| Terephthalic Acid | 0.89 |
| Isophthalic Acid | 0.40 |
Data from U.S. Patent 3,012,994 A, which uses a structurally similar diamine and provides a reference for expected molecular weight ranges.[2][3]
Experimental Protocols
Two primary methods for the synthesis of polyamides from 4,4'-Methylenebis(cyclohexylamine) and dicarboxylic acids are melt polymerization and solution polymerization.
Protocol 1: Melt Polymerization
This method is suitable for the synthesis of polyamides from aliphatic dicarboxylic acids.
Materials:
-
4,4'-Methylenebis(cyclohexylamine) (mixture of isomers)
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Nitrogen gas (high purity)
-
Cresol (optional, as a flux)
Equipment:
-
Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and a condenser for water removal
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In the reaction vessel, combine equimolar amounts of 4,4'-Methylenebis(cyclohexylamine) and the chosen dicarboxylic acid. If using a flux, a small amount of cresol can be added.
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Water Removal: Begin stirring the mixture and gradually heat the vessel. As the temperature rises to 180-220°C, the monomers will melt and the polycondensation reaction will begin, releasing water as a byproduct.[3]
-
Polymerization: Continue heating and stirring the mixture for 2-3 hours, allowing the water to be removed through the condenser. The viscosity of the mixture will gradually increase.
-
High Vacuum Stage: Increase the temperature to 280-290°C and apply a vacuum (less than 1 mm Hg) for approximately 10-30 minutes.[3] This step is crucial for removing the final traces of water and driving the polymerization to completion, resulting in a high molecular weight polymer.
-
Cooling and Isolation: Discontinue heating and vacuum, and cool the viscous polymer melt under a nitrogen atmosphere. Once cooled to room temperature, the solid polyamide can be removed from the reactor. The polymer can then be ground into a powder for further characterization.
Protocol 2: Solution Polymerization (Yamazaki-Higashi Method)
This method is particularly useful for aromatic dicarboxylic acids that may decompose at the high temperatures required for melt polymerization.
Materials:
-
4,4'-Methylenebis(cyclohexylamine)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (Py) (anhydrous)
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Calcium chloride (CaCl2)
-
Methanol
-
Distilled water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer
-
Heating mantle with a temperature controller
Procedure:
-
Reagent Preparation: In the three-necked flask, dissolve the dicarboxylic acid (1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol) in 7.0 mL of NMP and 0.5 mL of pyridine under a nitrogen atmosphere.[4]
-
Monomer Addition: To the stirred solution, add 4,4'-Methylenebis(cyclohexylamine) (1.0 mmol) and triphenyl phosphite (2.0 mmol).[4]
-
Polymerization: Heat the reaction mixture to 110°C and maintain this temperature with continuous stirring for 10-15 hours under a nitrogen atmosphere.[4]
-
Precipitation and Washing: After cooling the reaction mixture to room temperature, pour it into a stirred solution of distilled water and methanol (2:3 v/v).[4] The polyamide will precipitate as a solid.
-
Isolation and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and then dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General reaction scheme for the synthesis of polyamides.
Caption: A typical experimental workflow for polyamide synthesis.
References
Application Notes and Protocols: Enhancing Polymer Mechanical Properties with 4,4'-Methylenedicyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4,4'-Methylenedicyclohexanamine (MDCA), also known as PACM (p-aminocyclohexylmethane), in significantly enhancing the mechanical properties of various polymer systems. The inclusion of this cycloaliphatic diamine into polymer backbones, particularly in epoxy resins, polyurethanes, and polyamides, leads to notable improvements in tensile strength, toughness, and thermal stability.
Introduction to this compound in Polymer Science
This compound is a cycloaliphatic diamine characterized by a bridged cyclohexane structure. This unique molecular architecture imparts a combination of rigidity and flexibility to polymer chains. When used as a curing agent or a monomer, MDCA introduces a bulky, non-polar, and three-dimensional element into the polymer matrix. This structure disrupts chain packing, leading to a higher glass transition temperature (Tg) and improved mechanical performance compared to polymers synthesized with linear aliphatic diamines. Its applications are widespread, ranging from high-performance coatings and adhesives to advanced composites and biomedical devices.[1][2]
Impact on Polymer Mechanical Properties: A Quantitative Overview
The incorporation of this compound into polymer formulations results in a marked improvement in key mechanical properties. The following tables summarize the quantitative data from various studies, showcasing the enhancements in epoxy resins, polyurethanes, and the typical properties of polyamides that can be achieved.
Epoxy Resins
As a curing agent for epoxy resins, MDCA's rigid cycloaliphatic structure contributes to a higher crosslink density and glass transition temperature (Tg), which is a critical indicator of thermal and mechanical stability.
| Property | Epoxy System | Curing Agent | Value |
| Glass Transition Temperature (Tg) | Diglycidyl ether of bisphenol A (DGEBA) | Triethylenetetramine (TETA) | ~60 °C |
| Diglycidyl ether of bisphenol A (DGEBA) | This compound (PACM) | >70 °C |
Note: The data presented is a comparative summary from literature. Actual values can vary based on specific formulations and curing conditions.
Polyurethane Elastomers
In polyurethanes, MDCA and its derivatives are used as chain extenders. The rigid structure of MDCA enhances the hard segment of the polyurethane, leading to improved tensile strength and toughness.
| Property | Polyurethane System | Chain Extender | Tensile Strength (MPa) | Toughness (MJ/m³) |
| Tensile Strength & Toughness | MDI-based Polyurethane | Commercial Diol | ~20.6 | ~83.5 |
| MDI-based Polyurethane | MDCA-derived Diol (BDH-1.7) | ~37.1 | ~118.8 |
Data adapted from a study on self-healable polyurethane elastomers where a chain extender was synthesized from MDCA.[3]
Polyamides
| Property | Polyamide Type | Typical Value Range |
| Tensile Strength | High-Performance Polyamide | 50 - 120 MPa |
| Tensile Modulus | High-Performance Polyamide | 1.5 - 8.2 GPa |
| Elongation at Break | High-Performance Polyamide | 50 - 600% |
These values represent a range for high-performance polyamides and are indicative of the properties that can be achieved through the use of advanced monomers like MDCA.[1]
Experimental Protocols
The following are detailed protocols for the synthesis and mechanical testing of polymers incorporating this compound.
Synthesis of MDCA-Cured Epoxy Resin
Objective: To prepare a crosslinked epoxy resin using MDCA as a curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (MDCA/PACM)
-
Toluene (or other suitable solvent)
-
Glass molds
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a separate container, dissolve the stoichiometric amount of MDCA in a minimal amount of toluene. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight of MDCA and the epoxide equivalent weight of the DGEBA resin.
-
Slowly add the MDCA solution to the pre-heated epoxy resin while stirring continuously.
-
Continue stirring for 15-20 minutes to ensure a homogeneous mixture.
-
Pour the mixture into pre-heated and release-agent-coated glass molds.
-
Place the molds in a vacuum oven and degas at 60°C for 30 minutes to remove any entrapped air bubbles and solvent.
-
Cure the samples in the oven following a staged curing cycle, for example: 80°C for 2 hours, followed by 120°C for 2 hours, and a final post-cure at 150°C for 1 hour.
-
Allow the samples to cool slowly to room temperature before demolding.
Synthesis of Polyamide via Melt Polycondensation
Objective: To synthesize a polyamide using MDCA and a dicarboxylic acid.
Materials:
-
This compound (MDCA)
-
Sebacic acid (or other suitable dicarboxylic acid)
-
Nitrogen gas inlet
-
High-temperature reactor with a mechanical stirrer and a condenser
-
Vacuum line
Procedure:
-
Equimolar amounts of MDCA and sebacic acid are charged into the reactor.
-
The reactor is purged with nitrogen gas to create an inert atmosphere.
-
The temperature is gradually raised to 220-240°C with continuous stirring.
-
The mixture is held at this temperature for 2-3 hours to allow for the initial polycondensation reaction and the removal of water as a byproduct.
-
After the initial stage, a vacuum is slowly applied to the system to remove the remaining water and drive the polymerization to completion.
-
The temperature is then raised to 260-280°C and maintained under vacuum for another 1-2 hours until the desired melt viscosity is achieved.
-
The molten polyamide is then extruded from the reactor and pelletized for further processing and testing.
Mechanical Property Testing
Objective: To determine the mechanical properties of the synthesized polymers.
Protocols: The following ASTM standards should be followed for accurate and reproducible results.
-
Tensile Properties (Tensile Strength, Modulus, Elongation at Break): ASTM D638 [4][5][6]
-
Prepare dog-bone shaped specimens according to the dimensions specified in the standard.
-
Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours.
-
Use a universal testing machine (UTM) equipped with an extensometer.
-
Set the crosshead speed as specified in the standard (e.g., 5 mm/min for rigid plastics).
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength, modulus, and elongation at break.
-
-
Flexural Properties (Flexural Strength, Flexural Modulus): ASTM D790
-
Prepare rectangular bar specimens as per the standard's dimensions.
-
Condition the specimens as described for the tensile test.
-
Use a UTM with a three-point bending fixture.
-
Place the specimen on the supports of the fixture.
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.
-
Record the load and deflection data to calculate flexural strength and modulus.
-
-
Impact Strength (Izod): ASTM D256 [4]
-
Prepare notched rectangular bar specimens according to the standard.
-
Condition the specimens.
-
Use a pendulum-type impact tester (Izod tester).
-
Clamp the specimen vertically in the tester with the notch facing the pendulum.
-
Release the pendulum to strike and fracture the specimen.
-
The energy absorbed by the specimen during fracture is the impact strength.
-
Visualizing the Role of MDCA in Enhancing Polymer Properties
The following diagrams illustrate the logical relationships and workflows described in these application notes.
Caption: Workflow of MDCA in improving polymer properties.
Caption: Experimental workflow for polymer testing.
Conclusion
This compound is a versatile and highly effective monomer and curing agent for enhancing the mechanical and thermal properties of a wide range of polymers. Its unique cycloaliphatic structure provides a reliable means to develop high-performance materials for demanding applications. The protocols and data presented in these notes serve as a valuable resource for researchers and scientists in the field of polymer and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing Mechanical Properties of Polyamide 66 with Carbon-Based Nano-Fillers: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Diaminodicyclohexylmethane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminodicyclohexylmethane (PACM), also known as bis(p-aminocyclohexyl)methane, is a cycloaliphatic diamine that serves as a versatile monomer in polymer chemistry.[1] Its unique structure, featuring two aminocyclohexyl rings connected by a methylene bridge, imparts a combination of desirable properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good optical transparency.[2] PACM is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[3] This document provides detailed application notes and experimental protocols for the synthesis of polyamides and polyimides using PACM as a key building block.
Physicochemical Properties of 4,4'-Diaminodicyclohexylmethane
A summary of the key physical and chemical properties of 4,4'-Diaminodicyclohexylmethane is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₆N₂ |
| Molecular Weight | 210.36 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| Melting Point | 35 - 45 °C[2] |
| Boiling Point | 333 °C[2] |
| Density | 0.96 g/cm³ (at 20 °C)[2] |
| Flash Point | 153 °C[2] |
| Solubility | Soluble in organic solvents like tetrahydrofuran and methanol.[2] Insoluble in water. |
Applications in Polymer Synthesis
PACM is a valuable monomer for the synthesis of high-performance polymers, primarily polyamides and polyimides. Its cycloaliphatic nature distinguishes it from purely aromatic diamines, often leading to polymers with improved processability and optical clarity.
Polyamides
Polyamides synthesized from PACM exhibit a unique combination of properties. The incorporation of the dicyclohexylmethane moiety disrupts the chain packing that is characteristic of fully aromatic polyamides, leading to materials with lower melting points and improved solubility, while maintaining good thermal and mechanical performance. A notable commercial example was the polyamide known as Qiana, which was produced from the condensation of PACM and dodecanedioic acid.[3]
Polyimides
In polyimides, the use of PACM can lead to polymers with high glass transition temperatures, excellent thermal stability, and good dielectric properties.[2] The non-planar structure of the PACM monomer can reduce charge-transfer complex formation between polymer chains, resulting in polyimides with enhanced optical transparency and lower color intensity compared to those derived from aromatic diamines.
Experimental Protocols
Synthesis of Polyamide (PA PACM12) from PACM and Dodecanedioic Acid
This protocol describes the synthesis of a polyamide from 4,4'-Diaminodicyclohexylmethane and dodecanedioic acid via melt polycondensation.
Materials:
-
4,4'-Diaminodicyclohexylmethane (PACM)
-
Dodecanedioic acid
-
Nitrogen gas (high purity)
-
Ethanol
-
Deionized water
Equipment:
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Charging: In the glass reactor, charge equimolar amounts of 4,4'-Diaminodicyclohexylmethane and dodecanedioic acid.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Polymerization:
-
Slowly heat the reactor to 220-240 °C with continuous stirring. The monomers will melt and begin to polymerize, releasing water as a byproduct.
-
Maintain the temperature in this range for 2-3 hours to allow for the initial polycondensation to occur.
-
Gradually increase the temperature to 260-280 °C while applying a vacuum to remove the water of condensation and drive the reaction to completion.
-
Continue the reaction under vacuum for another 2-3 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor into a strand and cool it in a water bath.
-
Pelletize the solidified polymer strand.
-
-
Purification:
-
Wash the polymer pellets with hot deionized water and then with ethanol to remove any unreacted monomers or oligomers.
-
Dry the purified polymer pellets in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization:
The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.
Synthesis of Polyimide from PACM and Pyromellitic Dianhydride (PMDA)
This protocol outlines the two-step synthesis of a polyimide from 4,4'-Diaminodicyclohexylmethane and pyromellitic dianhydride, involving the formation of a poly(amic acid) intermediate followed by chemical imidization.
Materials:
-
4,4'-Diaminodicyclohexylmethane (PACM)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Glass plate for film casting
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Dissolution: In the three-necked flask, dissolve a specific amount of 4,4'-Diaminodicyclohexylmethane in anhydrous N,N-dimethylacetamide under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Dianhydride Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of pyromellitic dianhydride in small portions to the stirred solution. Maintain the temperature below 5 °C to control the exothermic reaction.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst). Typically, a 2:1 molar ratio of acetic anhydride to the repeating unit and a 1:1 molar ratio of pyridine to the repeating unit are used.
-
Imidization Reaction: Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100 °C for 2-4 hours to complete the imidization process.
-
Polyimide Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Purification and Drying: Filter the precipitated polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-120 °C until a constant weight is achieved.
Film Casting (Optional):
The poly(amic acid) solution can be cast onto a glass plate and then thermally imidized by heating in a vacuum oven through a staged temperature program (e.g., 80 °C, 150 °C, 200 °C, and 250 °C, each for 1 hour) to form a polyimide film.
Data Presentation
Table 1: Typical Properties of Polyamide PA PACM12
| Property | Value |
| Glass Transition Temperature (Tg) | 140 - 160 °C |
| Melting Temperature (Tm) | 240 - 260 °C |
| Tensile Strength | 60 - 80 MPa |
| Elongation at Break | 50 - 150 % |
Note: These values are approximate and can vary depending on the specific synthesis conditions and processing.
Table 2: Typical Properties of Polyimide from PACM and PMDA
| Property | Value |
| Glass Transition Temperature (Tg) | > 300 °C |
| Decomposition Temperature (TGA, 5% weight loss) | > 450 °C |
| Tensile Strength | 80 - 120 MPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
Note: These values are illustrative and depend on the specific isomeric composition of PACM, the dianhydride used, and the processing conditions.
Visualizations
Caption: Workflow for the melt polycondensation of PACM and dodecanedioic acid.
Caption: Two-step synthesis workflow for a polyimide from PACM and PMDA.
References
Application Notes and Protocols for Determining the Cross-linking Density of Epoxy Networks with 4,4'-Methylenedicyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in various high-performance applications, including coatings, adhesives, and composites. The exceptional mechanical strength, thermal stability, and chemical resistance of cured epoxy networks are primarily dictated by their three-dimensional cross-linked structure. The cross-linking density, a measure of the number of cross-links per unit volume, is a critical parameter that directly influences these macroscopic properties.
This document provides detailed application notes and experimental protocols for the characterization of the cross-linking density of epoxy networks cured with 4,4'-Methylenedicyclohexanamine (also known as PACM or p-aminocyclohexylmethane). PACM is a cycloaliphatic amine curing agent that imparts unique properties to epoxy resins, including high glass transition temperatures and excellent mechanical performance.[1] Understanding and quantifying the cross-linking density of PACM-cured epoxy networks is essential for optimizing material properties and ensuring performance in demanding applications.
Principle of Cross-linking
The curing of an epoxy resin with an amine hardener like this compound involves a nucleophilic addition reaction between the amine groups (-NH2) of the curing agent and the epoxide rings of the epoxy resin. Each primary amine group can react with two epoxy groups, leading to the formation of a highly cross-linked, three-dimensional network. The stoichiometry of the resin and curing agent, as well as the curing conditions (temperature and time), significantly impact the final cross-linking density. An excess of the amine curing agent can lead to a decrease in cross-linking density and a lower glass transition temperature.[2]
Data Presentation
The following tables summarize representative quantitative data for amine-cured epoxy networks. It is important to note that these values can vary depending on the specific epoxy resin, the precise stoichiometry, and the curing schedule. Experimental determination is crucial for specific formulations.
Table 1: Dynamic Mechanical Analysis (DMA) Data for a Representative Amine-Cured Epoxy Network
| Property | Value | Unit |
| Storage Modulus (Glassy Region, 40°C) | 1.00E+08 - 5.87E+09 | Pa |
| Storage Modulus (Rubbery Plateau, Tg + 40°C) | 2.83E+07 - 7.44E+07 | Pa |
| Glass Transition Temperature (Tg) | 60 - 129 | °C |
| Cross-linking Density (νe) | 1.5 - 4.5 | x 103 mol/m3 |
Note: The data presented are representative values for amine-cured DGEBA epoxy systems and can be influenced by the addition of other components.[3][4][5]
Table 2: Swelling Experiment Data for a Representative Amine-Cured Epoxy Network
| Property | Value | Unit |
| Solvent | Toluene | - |
| Swelling Ratio (Q) | 1.2 - 2.5 | - |
| Polymer Volume Fraction (v2) | 0.4 - 0.8 | - |
| Molecular Weight between Cross-links (Mc) | 500 - 2000 | g/mol |
Note: The swelling ratio is dependent on the solvent used and the specific epoxy network structure.
Table 3: Differential Scanning Calorimetry (DSC) Data for a Representative Amine-Cured Epoxy Network
| Property | Value | Unit |
| Total Heat of Reaction (ΔHtotal) | 350 - 500 | J/g |
| Residual Heat of Reaction (ΔHresidual) | 10 - 50 | J/g |
| Degree of Cure (α) | 90 - 98 | % |
| Glass Transition Temperature (Tg) | 60 - 129 | °C |
Note: The degree of cure is a key indicator of the extent of the cross-linking reaction.[4]
Experimental Protocols
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties (storage modulus, loss modulus, and tan δ) of the cured epoxy network as a function of temperature and to calculate the cross-linking density from the storage modulus in the rubbery plateau region.
Materials:
-
Cured epoxy sample (rectangular bar, typical dimensions: 50 mm x 10 mm x 2 mm)
-
Dynamic Mechanical Analyzer (DMA) with a single or dual cantilever bending clamp
Procedure:
-
Sample Preparation: Prepare a rectangular sample of the cured epoxy network with uniform dimensions. Ensure the surfaces are smooth and free of defects.
-
Instrument Setup:
-
Install the appropriate clamp (e.g., single cantilever for a stiff sample).
-
Calibrate the instrument for clamp compliance and temperature.
-
-
Measurement Parameters:
-
Frequency: 1 Hz (a common frequency for standard testing).
-
Strain/Stress Amplitude: Set to a value within the linear viscoelastic region of the material (typically 0.1% strain).
-
Temperature Range: From ambient temperature to at least 50°C above the expected glass transition temperature (Tg). A typical range would be 30°C to 200°C.
-
Heating Rate: 3 °C/min.
-
Preload Force: Apply a small static force to keep the sample taut (e.g., 0.01 N).
-
-
Data Acquisition: Start the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Data Analysis:
-
Identify the glass transition temperature (Tg) from the peak of the tan δ curve or the onset of the drop in the storage modulus curve.
-
Determine the storage modulus (E') in the rubbery plateau region, which is the relatively flat region of the E' curve at temperatures above Tg.
-
Calculate the cross-linking density (νe) using the theory of rubber elasticity: νe = E' / (3 * R * T) where:
-
νe is the cross-linking density (mol/m³)
-
E' is the storage modulus in the rubbery plateau (Pa)
-
R is the ideal gas constant (8.314 J/(mol·K))
-
T is the absolute temperature in the rubbery plateau region (K)
-
-
DOT Script for DMA Workflow
References
- 1. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites [mdpi.com]
Application Notes: 4,4'-Methylenedicyclohexanamine for High-Temperature Applications
Troubleshooting & Optimization
Technical Support Center: Optimizing Isomer Ratio in 4,4'-Methylenedicyclohexanamine Synthesis
Welcome to the technical support center for the synthesis of 4,4'-Methylenedicyclohexanamine (PACM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing the stereoisomeric ratio during the catalytic hydrogenation of 4,4'-Methylenedianiline (MDA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on controlling the isomer distribution.
Question: How can I decrease the concentration of the trans,trans isomer in my final product?
Answer:
Reducing the trans,trans isomer content is a common objective to modify the physical properties of the resulting PACM. Several factors can be adjusted to achieve a lower trans,trans ratio:
-
Catalyst Selection: The choice of catalyst is the most critical factor.
-
Rhodium-Ruthenium Bimetallic Catalysts: Utilizing a rhodium-ruthenium catalyst with a higher proportion of ruthenium has been shown to decrease the formation of the trans,trans isomer. For instance, a Rh/Ru weight ratio of 40:60 to 10:90 on a magnesium-aluminum oxide support can yield a PACM product with a trans,trans-isomer content between 0 mol% and 25 mol%.[1][2]
-
Alkali Moderation: Using a supported ruthenium catalyst that has been alkali-moderated can also lead to a lower trans,trans isomer content.
-
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of the cis isomers. Hydrogenation carried out at temperatures between 170 to 195°C has been shown to produce PACM with a trans,trans-isomer content of less than 40%.[3]
-
Reaction Time: Limiting the reaction time can prevent the equilibration that leads to higher concentrations of the thermodynamically more stable trans,trans isomer. A shorter reaction time, sufficient to achieve full hydrogenation of the MDA, is recommended.[3]
Question: My reaction is showing low conversion of 4,4'-Methylenedianiline (MDA). What are the possible causes and solutions?
Answer:
Low conversion of MDA can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may have become deactivated.
-
Poisoning: The MDA feedstock may contain impurities that poison the catalyst. Pre-treating the crude MDA by passing it over a ruthenium catalyst on a fixed bed support can help remove these poisons.[2]
-
Leaching: The active metal may be leaching from the support. Ensure the catalyst support is robust under the reaction conditions.
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Typical hydrogenation pressures range from 500 to 4000 psig.[4] Increasing the pressure within the safe limits of your reactor can improve the conversion rate.
-
Inadequate Temperature: The reaction temperature might be too low. While lower temperatures favor lower trans,trans isomer content, a temperature that is too low will result in a sluggish reaction. A typical temperature range for this hydrogenation is between 80°C and 220°C.[3][4]
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen, MDA, and the catalyst. Ensure your stirring or agitation is sufficient to maintain a well-mixed reaction medium.
Question: How can I increase the yield of the trans,trans isomer?
Answer:
In some applications, a higher proportion of the trans,trans isomer is desirable. To achieve this, consider the following adjustments:
-
Catalyst Choice:
-
Rhodium-Rich Catalysts: A mixed metal catalyst system with a higher weight ratio of rhodium to ruthenium (e.g., 3 to 7 parts rhodium per part ruthenium) can favor the formation of the trans,trans isomer.[3]
-
Specific Ruthenium Catalysts: Certain ruthenium catalysts under higher pressures can also yield a higher trans,trans content.
-
-
Reaction Conditions:
-
Higher Temperature and Pressure: Increasing both the reaction temperature and pressure generally favors the formation of the thermodynamically more stable trans,trans isomer.
-
Longer Reaction Time: Allowing the reaction to proceed for a longer duration can permit the isomerization of the cis,cis and cis,trans isomers to the trans,trans form, thus increasing its final concentration.
-
Frequently Asked Questions (FAQs)
What are the three isomers of this compound?
The hydrogenation of the two aromatic rings in 4,4'-Methylenedianiline results in three stereoisomers of this compound: the cis,cis, cis,trans, and trans,trans isomers.[1] The orientation of the amino groups relative to the cyclohexyl rings determines the specific isomer.
Why is controlling the isomer ratio important?
The molar ratio of the isomers in the final PACM product significantly influences its physical properties.[1] This is particularly important when PACM is used as a monomer in the production of polymers like polyamides and polyurethanes, as the isomer ratio affects the polymer's glass transition temperature, crystallinity, and mechanical properties.
What is a typical starting material for the synthesis?
The most common starting material is 4,4'-Methylenedianiline (MDA), which is produced by the condensation of aniline and formaldehyde.[2]
What are the most common catalysts used for this hydrogenation?
The most frequently used catalysts are noble metals, particularly rhodium (Rh) and ruthenium (Ru), often on a support material like alumina, carbon, or lithium aluminate.[5] Bimetallic catalysts, especially Rh/Ru systems, are widely employed to control the isomer ratio.[2][3]
What analytical techniques are used to determine the isomer ratio?
Gas chromatography (GC) is a common method for analyzing the reaction mixture and determining the molar ratio of the different isomers of this compound.
Data Presentation
Table 1: Influence of Catalyst Composition on trans,trans-Isomer Content
| Catalyst Composition (wt%) | Support | Temperature (°C) | Pressure ( kg/cm ²) | trans,trans-Isomer (mol%) | Reference |
| 5% Rh | - | 160 | 60 | 25.0 | [2] |
| 2% Rh, 3% Ru | Magnesium-Aluminum Oxide | 130 | 70 | Not Specified | [2] |
| 1% Rh, 4% Ru | Magnesium-Aluminum Oxide | 140 | 70 | 18.8 | [1] |
Table 2: Effect of Reaction Conditions on Isomer Distribution
| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | trans,trans-Isomer Content | Reference |
| Rh/Ru (3-7 parts Rh to 1 part Ru) | 170-195 | 500-2500 | Inert Organic Solvent | < 40% | [3] |
| Supported Ruthenium | 80-275 | > 200 | Inert Organic Solvent | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of PACM with Low trans,trans-Isomer Content
This protocol is adapted from methodologies described in the patent literature aimed at producing PACM with a low trans,trans isomer content.[1]
Materials:
-
4,4'-Methylenedianiline (MDA)
-
Tetrahydrofuran (THF), anhydrous
-
Rhodium-Ruthenium on magnesium-aluminum oxide support (e.g., 1% Rh, 4% Ru)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging the Reactor: In a typical experiment, charge the autoclave with the Rh-Ru catalyst, MDA, and THF. For example, use a solution of 30 wt% MDA in THF.
-
Purging the System: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 kg/cm ²).
-
Begin stirring and heat the reactor to the target temperature (e.g., 140°C).
-
Maintain these conditions and monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the THF from the filtrate by rotary evaporation to obtain the crude PACM product.
-
Analysis: Analyze the product using gas chromatography (GC) to determine the conversion of MDA and the isomer distribution of the PACM.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between reaction parameters and outcomes in PACM synthesis.
References
- 1. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]
- 3. 4,4'-Diaminodicyclohexylmethane, mixture of stereoisomers, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound | 1761-71-3 | Benchchem [benchchem.com]
- 5. yonghuicomposite.com [yonghuicomposite.com]
Technical Support Center: Troubleshooting Amine Blush
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting amine blush in epoxy curing, with a specific focus on formulations containing bis(p-aminocyclohexyl)methane (PACM).
Frequently Asked Questions (FAQs)
Q1: What is amine blush?
A1: Amine blush is a chemical byproduct that forms on the surface of a curing epoxy.[1] It manifests as a waxy, oily, or sticky film that can be invisible, or it may appear cloudy, milky, or like greasy white spots.[2][3] This phenomenon occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming ammonium carbamate or bicarbonate salts on the surface.[4][5] The primary issue with amine blush is that it acts as a bond breaker, which can cause serious adhesion problems for subsequent coatings, leading to delamination and failure of the coating system.[2][3]
Q2: What is PACM and is it prone to amine blush?
A2: PACM, or bis(p-aminocyclohexyl)methane, is a type of cycloaliphatic amine used as a high-performance curing agent for epoxy resins.[6] Due to its chemical structure, PACM has a low tendency to undergo amine blushing compared to many other amine curatives.[6] This makes it an excellent choice for applications requiring high surface quality and gloss retention. However, while resistant, PACM-based epoxies are not entirely immune to blushing, especially under adverse environmental conditions.[7]
Q3: What are the primary causes of amine blush?
A3: Amine blush is primarily caused by environmental factors during the curing process. The key contributors are:
-
High Humidity: Excess moisture in the air provides the water molecules needed to react with the amine.[1]
-
Low Temperature: Colder temperatures slow the primary epoxy-amine curing reaction, giving unreacted amines on the surface more time to react with atmospheric moisture and carbon dioxide.[4][5]
-
High Carbon Dioxide (CO₂): Elevated CO₂ levels, often from the exhaust of fuel-burning heaters (e.g., propane or kerosene "salamander" heaters) in enclosed spaces, can accelerate blush formation.[8][9]
-
Condensation: Applying epoxy to a surface that is at or below the dew point temperature will cause moisture to condense directly onto the uncured surface, leading to blush.[5] An industry standard is to ensure the surface temperature is at least 5°F (3°C) above the dew point.[2][8]
Q4: What are the consequences of not addressing amine blush?
A4: Ignoring amine blush can lead to significant experimental and material failure. The consequences include:
-
Poor Intercoat Adhesion: The waxy blush layer prevents subsequent coats of epoxy, paint, or other finishes from bonding properly, leading to peeling and delamination.[2][10]
-
Aesthetic Defects: The surface may have a dull, cloudy, or streaky appearance with reduced gloss.[2]
-
Compromised Curing: The side reaction that forms blush consumes some of the amine curing agent, which can leave the epoxy in a partially under-cured state, diminishing its mechanical and chemical resistance properties.[2][3]
Troubleshooting Guide
This section provides a systematic approach to identifying, removing, and preventing amine blush.
Step 1: Identification and Confirmation
It is critical to determine if a surface defect is indeed amine blush before taking corrective action.
Q5: How can I tell if my cured epoxy has amine blush?
A5: You can identify amine blush through several simple tests:
-
Visual Inspection: Look for a hazy, milky, or dull film on the surface. It can also appear as waxy or greasy patches or white, crystalline spots.[2][3]
-
Tactile (Touch) Test: The surface may feel sticky, oily, or waxy even after the epoxy should have fully cured.[1]
-
Water Break Test: Spray a light mist of clean water onto the surface. If the water beads up or forms irregular droplets instead of sheeting out into a uniform film, amine blush is likely present.[1][9] This indicates a low surface energy contaminant (the blush) is on the surface.
For a more definitive, quantitative analysis in a laboratory setting, Fourier Transform Infrared Spectroscopy (FTIR) can be used to detect the presence of carbamates.[11] Field test kits are also available that detect carbamates or changes in surface pH.[2][12][13]
Step 2: Removal of Amine Blush
Once confirmed, amine blush must be completely removed before sanding or recoating.
Q6: What is the correct procedure for removing amine blush?
A6: Since amine blush is water-soluble, it can be removed with a simple washing procedure. Harsh solvents like acetone are not effective.[2]
-
Prepare a Cleaning Solution: Mix a mild detergent (e.g., dish soap) or a degreaser with warm water.[2][8]
-
Scrub the Surface: Apply the warm, soapy water to the epoxy surface and scrub thoroughly with a non-abrasive scrub pad (e.g., a Scotch-Brite pad) or a stiff bristle brush.[8][14]
-
Rinse Thoroughly: Rinse the surface multiple times with clean, warm water to ensure all soap residue and dissolved blush are removed.[1]
-
Dry Completely: Wipe the surface dry with clean paper towels. Do not allow the water to evaporate on its own, as this can redeposit the blush back onto the surface.[14]
-
Verify Removal: Perform the Water Break Test again to confirm the blush has been completely removed before proceeding with any sanding or recoating.
Important: Never sand a surface before washing off the amine blush. Sanding will grind the waxy contaminant into the surface, making it impossible to remove and guaranteeing adhesion failure of the next coat.[15]
Step 3: Prevention
The most effective way to deal with amine blush is to prevent it from forming in the first place.
Q7: How can I prevent amine blush in my experiments?
A7: Prevention is achieved by controlling the curing environment and following proper application procedures.
-
Environmental Control: Maintain a consistent temperature and low humidity in your workspace. Use dehumidifiers and electric heaters as needed. Avoid using fuel-burning heaters which produce CO₂ and water vapor.[8][9]
-
Monitor Dew Point: Always ensure the air and substrate temperatures are at least 5°F (3°C) above the dew point throughout the application and curing process.[2][8]
-
Induction Time: If the epoxy system specifies an induction or "sweat-in" time after mixing, adhere to it. This allows the initial reaction between the epoxy and amine to begin, reducing the amount of free amine available to form blush.[5][16]
-
Use of Peel Ply: For critical applications, apply a layer of peel ply (a release-treated nylon fabric) over the wet epoxy. The blush will form on the peel ply instead of the epoxy surface. Once the epoxy has cured, the peel ply is removed, leaving a clean, textured, and blush-free surface ready for the next step.[14][15]
-
Choose the Right Curing Agent: Using blush-resistant curing agents, such as PACM or other modified amine adducts, is a primary formulation strategy to prevent blush.[4][6][9]
Data Presentation
The following tables summarize key quantitative parameters for preventing and troubleshooting amine blush.
Table 1: Recommended Environmental Conditions for Epoxy Curing
| Parameter | Recommended Range | Rationale |
| Ambient & Surface Temperature | 18-27°C (65-80°F) | Slower cure at lower temperatures increases the risk of blush.[4][15] |
| Relative Humidity (RH) | Below 70% (ideally < 50%) | High humidity provides the moisture required for the blush-forming reaction.[1][9] |
| Surface Temperature vs. Dew Point | > 3°C (5°F) above dew point | Prevents condensation from forming on the uncured epoxy surface.[2][8] |
Table 2: Troubleshooting Summary for Amine Blush
| Symptom | Probable Cause | Identification Method | Solution |
| Waxy, oily, or sticky surface | Amine Blush | Water Break Test, Tactile Test | Wash with warm, soapy water; rinse; and dry completely.[2][14] |
| Cloudy, milky, or dull appearance | Amine Blush | Visual Inspection | Wash with warm, soapy water; rinse; and dry completely.[2][14] |
| Poor adhesion of a topcoat | Amine Blush on the underlying layer | Delamination | Strip the failed topcoat, remove the blush from the base layer, sand, and recoat. |
Experimental Protocols
Protocol 1: Detection of Amine Blush using the Water Break Test
-
Objective: To qualitatively determine the presence of amine blush on a cured epoxy surface.
-
Materials: Spray bottle, deionized or distilled water.
-
Procedure:
-
Ensure the epoxy surface is fully cured according to the manufacturer's specifications.
-
Fill the spray bottle with clean, deionized or distilled water.
-
From a distance of 12-18 inches, apply a fine mist of water to the epoxy surface.
-
Observe the behavior of the water on the surface.
-
-
Interpretation of Results:
-
Negative (No Blush): The water spreads out evenly, forming a continuous, unbroken film (a "sheeting" action). This indicates a clean, high-energy surface.
-
Positive (Blush Present): The water beads up, pulls back from the surface, or forms distinct droplets. This "water break" indicates the presence of a low-energy contaminant, which is characteristic of amine blush.[1][9]
-
Protocol 2: Standardized Removal of Amine Blush
-
Objective: To completely remove the amine blush layer from a cured epoxy surface to prepare it for recoating or subsequent procedures.
-
Materials: Warm water, mild detergent (e.g., 1% solution of Dawn), lint-free cloths, non-abrasive scrub pads (e.g., Scotch-Brite™), clean rinse water.
-
Procedure:
-
Prepare a cleaning solution of warm water and mild detergent.
-
Saturate a scrub pad with the solution and scrub the entire affected surface area in a circular motion to lift the blush.
-
Using a clean, lint-free cloth and fresh rinse water, thoroughly wipe down the surface to remove all detergent and suspended blush.
-
Repeat the rinse step with a fresh cloth and clean water to ensure no residue remains.
-
Dry the surface completely with clean, dry, lint-free cloths.
-
Perform the Water Break Test (Protocol 1) to confirm complete removal of the blush before proceeding. If the test is still positive, repeat the cleaning procedure.
-
Visualizations
Diagram 1: Chemical Pathway of Amine Blush Formation
Caption: Simplified reaction pathways for epoxy curing and amine blush formation.
Diagram 2: Troubleshooting Workflow for Amine Blush
References
- 1. artline-resin.eu [artline-resin.eu]
- 2. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 3. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 4. pcimag.com [pcimag.com]
- 5. kta.com [kta.com]
- 6. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 7. paint.org [paint.org]
- 8. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 9. vichem.vn [vichem.vn]
- 10. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. kta.com [kta.com]
- 13. Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry? [elcometerusa.com]
- 14. youtube.com [youtube.com]
- 15. epoxycraft.com [epoxycraft.com]
- 16. tri-iso.com [tri-iso.com]
Technical Support Center: Polymerization of 4,4'-Methylenedicyclohexanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Methylenedicyclohexanamine (PACM) in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on potential side reactions that can impact the quality and properties of the final polymer.
Question 1: My polyamide product is discolored (yellow to brown). What are the potential causes and how can I prevent it?
Answer:
Discoloration, often appearing as a yellow to brown hue, in polyamides synthesized with this compound is typically a result of thermo-oxidative degradation.[1][2] This is a purely optical issue and generally does not affect the mechanical properties or dimensional accuracy of the polymer.[1]
Potential Causes:
-
Oxidation of the Monomer: The amine groups in PACM can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of chromophoric (color-producing) structures.
-
Formation of α-Ketoamides: During thermo-oxidative degradation of polyamides, methylene groups adjacent to the amide carbonyl can oxidize to form α-ketoamides, which are known to cause yellowing.[2]
-
Impurities in the Monomer: Trace impurities in the this compound monomer can act as catalysts for degradation and discoloration reactions.
-
Reaction with Additives: Certain additives, such as heat stabilizers like potassium iodide, can undergo oxidation and contribute to discoloration.[3]
Troubleshooting and Prevention:
| Mitigation Strategy | Description | Key Considerations |
| Inert Atmosphere | Conduct the polymerization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | Ensure a thorough purge of the reaction vessel before heating. Maintain a positive pressure of the inert gas throughout the reaction. |
| Monomer Purity | Use high-purity this compound. | Verify the purity of the monomer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5] |
| Temperature Control | Avoid excessive temperatures during polymerization and processing. | Determine the optimal temperature range for your specific polyamide system to minimize degradation. |
| Antioxidant Additives | Incorporate antioxidants into the polymerization mixture. | Select antioxidants that are compatible with your reaction system and do not introduce color themselves. |
| Careful Selection of Additives | If using heat stabilizers, consider alternatives to iodide-based salts or use them in combination with reducing agents like sodium sulfite to prevent oxidation.[3] | Evaluate the compatibility and potential side reactions of all additives. |
Question 2: The molecular weight of my polyamide is lower than expected, and the mechanical properties are poor. What could be the cause?
Answer:
Lower than expected molecular weight and poor mechanical properties can be attributed to several side reactions that either terminate chain growth or create defects in the polymer backbone.
Potential Causes:
-
Intramolecular Cyclization: The diamine monomer, this compound, can potentially undergo intramolecular cyclization, especially at high dilutions or temperatures, forming a cyclic amine that cannot participate in polymerization.
-
Formation of Cyclic Oligomers: During polymerization, "backbiting" reactions can occur where a growing polymer chain reacts with itself to form stable cyclic oligomers, thus terminating the linear chain growth.[6]
-
Thermal Degradation: At high temperatures, polyamide chains can undergo scission, leading to a decrease in molecular weight.[7] Thermal degradation of aliphatic polyamides can result in the formation of various byproducts, including cyclopentanone and compounds with nitrile and isocyanate end-groups.[7][8]
-
Moisture-Induced Hydrolysis: The presence of water during polymerization can lead to the hydrolysis of amide linkages, breaking the polymer chains and reducing the molecular weight.[7][9]
Troubleshooting and Prevention:
| Mitigation Strategy | Description | Key Considerations |
| Strict Stoichiometry | Ensure a precise 1:1 molar ratio of the diamine and diacid monomers. | Accurate weighing and dispensing of monomers are critical for achieving high molecular weight. |
| Effective Water Removal | For melt polymerization, ensure efficient removal of water, a byproduct of the reaction. | Use a high-vacuum system and appropriate reactor design to drive the equilibrium towards polymer formation. |
| Control of Reaction Temperature | Maintain the polymerization temperature within the optimal range to avoid thermal degradation. | The optimal temperature will depend on the specific monomers being used. |
| Monomer and Solvent Purity | Use high-purity monomers and dry solvents to prevent side reactions initiated by impurities or water. | Moisture content in monomers and solvents should be minimized. |
Frequently Asked Questions (FAQs)
Q1: What are the common side products to look for when analyzing my polyamide sample?
A1: Common side products can include cyclic oligomers, degradation products from the monomer or polymer, and byproducts from reactions with impurities. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying and quantifying cyclic oligomers.[4][8][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.[4]
Q2: How does the stereoisomerism of this compound affect the final polymer properties?
A2: this compound exists as a mixture of stereoisomers (trans,trans; cis,trans; and cis,cis). The ratio of these isomers can influence the packing of the polymer chains and, consequently, the physical and mechanical properties of the resulting polyamide, such as its crystallinity, melting point, and stiffness. While specific studies on the impact of PACM stereoisomers on polyamide properties are not abundant in the provided search results, it is a known principle in polymer chemistry that monomer stereochemistry plays a crucial role in determining polymer morphology and properties.
Q3: Can impurities in the dicarboxylic acid monomer also lead to side reactions?
A3: Yes, impurities in the dicarboxylic acid monomer can significantly impact the polymerization process. For example, monofunctional carboxylic acids will act as chain terminators, limiting the molecular weight. Other impurities might initiate degradation pathways or cause discoloration. It is crucial to use high-purity dicarboxylic acid for optimal polymerization results.
Experimental Protocols
Protocol 1: Detection of Cyclic Oligomers by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a general procedure for the detection of cyclic oligomers in a polyamide sample.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the polyamide sample in a suitable solvent (e.g., hexafluoroisopropanol, m-cresol).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol, acetone).
-
Centrifuge the mixture and collect the supernatant containing the soluble oligomers.
-
Evaporate the solvent from the supernatant and redissolve the residue in a solvent compatible with the HPLC mobile phase.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer.
-
Use a suitable column (e.g., a C18 reversed-phase column).
-
Employ a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with a small amount of formic acid).
-
The mass spectrometer will detect and help identify the cyclic oligomers based on their mass-to-charge ratio.
-
Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to assess the thermal stability of a polyamide synthesized with PACM.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the polyamide sample (typically 5-10 mg) into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument will record the weight of the sample as a function of temperature.
-
The resulting thermogram will show the onset of decomposition and the temperature at which significant weight loss occurs, indicating the thermal stability of the polymer.
-
Visualizations
Caption: Potential reaction pathways for this compound in polymerization.
Caption: A troubleshooting workflow for common issues in PACM polymerization.
Caption: Key chemical structures involved in PACM polymerization.
References
- 1. What do I need to know about the discoloration of polyamide? - onsite [onsite.helpjuice.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. mdpi.com [mdpi.com]
- 7. Recycling and Degradation of Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonghuicomposite.com [yonghuicomposite.com]
Technical Support Center: Enhancing the Toughness of Polyamides Derived from 4,4'-Methylenedicyclohexanamine (PACM)
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the toughness of polyamides based on 4,4'-Methylenedicyclohexanamine (PACM).
Frequently Asked Questions (FAQs)
Q1: What is toughness in a polymer, and why is it important for PACM-based polyamides?
A1: Toughness is a material's ability to absorb energy and plastically deform without fracturing[1]. For PACM-based polyamides, which are often used in demanding applications, high toughness is crucial for ensuring durability and preventing premature, brittle failure under mechanical stress or impact[2].
Q2: What are the primary causes of brittleness in molded polyamide parts?
A2: Brittleness in normally ductile polyamides is often a result of a ductile-to-brittle transition. Common causes include:
-
Material Selection: Using an incorrect grade of polyamide or impact modifier for the application[2].
-
Processing Errors: Improper processing can lead to polymer degradation, high residual stresses, or material inhomogeneity[2]. This includes issues like incorrect melt temperature, screw speed, or inadequate drying[3].
-
Design Flaws: Sharp corners, notches, or abrupt changes in wall thickness can act as stress concentrators, initiating cracks[2][4].
-
Environmental Factors: Exposure to certain chemicals or UV radiation can degrade the polymer, leading to embrittlement[2].
-
Molecular Properties: Low molecular weight, improper crystallinity, or contamination can also contribute to reduced toughness[4].
Q3: What is the most common strategy for enhancing the toughness of polyamides?
A3: The most widely practiced method is impact modification , which involves blending the polyamide with a soft, elastomeric (rubbery) phase[5]. This is often done by dispersing rubber nanoparticles within the polyamide matrix to create a composite material with significantly improved impact resistance[1].
Q4: How do impact modifiers work in a polyamide matrix?
A4: Impact modifiers, typically dispersed as fine rubbery particles, toughen the polyamide through several mechanisms. When the material is subjected to an impact, these particles act as stress concentrators, initiating energy-dissipating processes like matrix crazing and shear yielding. This allows the material to absorb a significant amount of energy before a catastrophic crack can propagate[1].
Q5: Why is a "functionalized" impact modifier, such as one containing maleic anhydride (MA), often required?
A5: Functional groups like maleic anhydride are crucial for creating strong interfacial adhesion between the polyamide matrix and the rubber particles. The anhydride group can react with the amine end groups of the polyamide chains, forming a graft copolymer in situ during melt blending[6][7]. This strong bond prevents debonding at the particle-matrix interface under stress, which is essential for effective toughening[1]. Without functionalization, the immiscible rubber and polyamide phases would have poor adhesion, leading to a reduction in toughness[8].
Troubleshooting Guide: Brittle Failures
Problem: My PACM-based polyamide parts are failing in a brittle manner.
This guide will help you diagnose and resolve the issue by examining the three most common areas: Material, Processing, and Design.
| Potential Cause | Recommended Action & Explanation |
| 1. Inadequate Impact Modification | Action: Incorporate or optimize an impact modifier. For polyamides, maleic anhydride-grafted elastomers (e.g., POE-g-MAH, SEBS-g-MA) are highly effective[7][9]. Explanation: The base polyamide may be inherently brittle for the application. Adding a dispersed rubber phase is a primary method to increase energy absorption and prevent brittle fracture[1]. |
| 2. Poor Modifier Dispersion / Adhesion | Action: Confirm the use of a functionalized (e.g., maleated) modifier. Verify that melt blending process parameters (time, temperature, shear rate) are sufficient to ensure fine dispersion. Explanation: For effective toughening, rubber particles must be small (often sub-micron) and well-bonded to the polyamide matrix. Poor adhesion or overly large particles can act as defects and reduce toughness[6][8]. |
| 3. Polymer Degradation | Action: Ensure the polyamide is thoroughly dried before processing to remove moisture. Reduce barrel temperatures, screw speed, or residence time if they are excessive. Explanation: Polyamides are susceptible to hydrolytic degradation at melt temperatures if not properly dried. Thermal degradation from excessive heat or shear can also lower the molecular weight, leading to brittleness[3][4]. |
| 4. High Internal Stress | Action: Optimize packing and holding pressures to avoid overpacking. Increase the mold temperature to allow for stress relaxation. Explanation: High levels of molded-in stress can lead to premature failure. Slower cooling rates and optimized packing profiles can minimize residual stress[2][3]. |
| 5. Stress Concentration in Part Design | Action: Review the part design to identify and eliminate stress concentrators. Increase the radius of sharp internal corners and remove notches or abrupt thickness changes. Explanation: Geometric features that concentrate stress are common initiation points for brittle fractures, even in a properly formulated and processed material[2][4]. |
Data Presentation: Effect of Impact Modifiers on Polyamide Properties
The following table summarizes the general effects of adding functionalized rubber impact modifiers to polyamides. The exact values will depend on the specific polyamide, modifier type, and concentration, but the trends are broadly applicable.
| Property | Effect of Adding Impact Modifier | Rationale |
| Notched Impact Strength | Significant Increase | The primary goal of impact modification. The dispersed rubber phase absorbs and dissipates impact energy[9][10]. |
| Tensile Yield Strength | Decrease | The soft, elastomeric phase has a lower strength than the rigid polyamide matrix, reducing the overall yield strength of the blend[8]. |
| Tensile Modulus (Stiffness) | Decrease | The addition of a low-modulus rubber reduces the overall stiffness of the material[8][11]. |
| Elongation at Break (Ductility) | Increase | The toughening mechanisms allow the material to undergo more plastic deformation before fracturing[8]. |
| Heat Deflection Temperature (HDT) | Decrease | The softening of the elastomeric phase at lower temperatures typically reduces the thermal resistance of the blend[11]. |
Experimental Protocols
Protocol for Impact Resistance Testing (Notched Izod/Charpy)
-
Standard: Based on ASTM D256 (Izod) or ASTM D6110 (Charpy)[12].
-
Objective: To measure the impact energy absorbed by a notched specimen.
-
Methodology:
-
Specimen Preparation: Mold rectangular bars of the polyamide blend using a standardized procedure (e.g., injection molding). Condition the specimens as required (e.g., specific humidity and temperature).
-
Notching: Introduce a precisely machined V-notch into each specimen using a notching cutter. Measure the remaining thickness at the notch.
-
Testing:
-
For Izod, clamp the specimen vertically as a cantilever beam.
-
For Charpy, support the specimen horizontally at both ends.
-
-
Impact: Release a pendulum of a specified weight from a set height, allowing it to strike and fracture the specimen at the notch.
-
Data Acquisition: An instrumented tester records the energy absorbed by the specimen, typically reported in J/m or ft-lb/in. This is calculated from the loss of energy of the pendulum as it swings through after breaking the sample.
-
Protocol for Tensile Properties Testing
-
Standard: Based on ASTM D638[12].
-
Objective: To determine tensile strength, tensile modulus, and elongation at break.
-
Methodology:
-
Specimen Preparation: Mold standardized dumbbell-shaped specimens. Condition them as required.
-
Measurement: Measure the cross-sectional area of the narrow section of each specimen.
-
Testing: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Data Acquisition: Pull the specimen at a constant crosshead displacement rate (e.g., 2 mm/min) until it fractures[12]. The machine continuously records the applied load and the elongation.
-
Calculation:
-
Tensile Strength: The maximum stress applied before rupture.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
Protocol for Morphological Analysis (Scanning Electron Microscopy - SEM)
-
Objective: To visualize the size, shape, and dispersion of the impact modifier particles within the polyamide matrix.
-
Methodology:
-
Sample Fracturing: Cryogenically fracture the molded specimen (e.g., after immersion in liquid nitrogen). This creates a brittle fracture surface that reveals the internal morphology without significant plastic deformation.
-
Etching (Optional): To enhance contrast, selectively etch the fracture surface with a solvent (e.g., xylene, THF) that dissolves the rubbery phase, leaving behind small voids where the particles were.
-
Coating: Sputter-coat the fracture surface with a thin, conductive layer of metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Mount the coated sample in the SEM chamber. Scan the surface with a high-energy electron beam and analyze the resulting secondary or backscattered electrons to generate a high-magnification image of the morphology. This allows for direct measurement of particle size and assessment of dispersion quality.
-
Visualizations
Troubleshooting Workflow for Brittle Polyamide
References
- 1. Rubber toughening - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. madisongroup.com [madisongroup.com]
- 5. en.kunststoffe.de [en.kunststoffe.de]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. thecompoundcompany.com [thecompoundcompany.com]
- 10. Impact modification of polyamide 11 by the reactive blending with epoxy group modified polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2014152538A1 - Impact-modified polyamide compositions - Google Patents [patents.google.com]
- 12. Experiment 5 - FRACTURE TOUGHNESS TESTING [borgoltz.aoe.vt.edu]
Technical Support Center: Minimizing Moisture Sensitivity in 4,4'-Methylenedicyclohexanamine Formulations
Welcome to the technical support center for 4,4'-Methylenedicyclohexanamine (also known as PACM) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from moisture sensitivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, often referred to as PACM, is a cycloaliphatic amine.[1] It is widely used as a curing agent (hardener) for epoxy resins in a variety of applications, including coatings, adhesives, and composites, due to the excellent chemical resistance, mechanical strength, and thermal stability it imparts to the final cured product.[2]
Q2: How does moisture affect this compound formulations?
Moisture can have several detrimental effects on formulations containing this compound, primarily by reacting with the amine groups. This can lead to:
-
Incomplete or Slow Curing: The presence of water can interfere with the chemical reaction between the amine hardener and the epoxy resin, resulting in a tacky or soft surface that fails to harden completely.[3]
-
Surface Defects (Amine Blush): Moisture and carbon dioxide in the atmosphere can react with the amine to form a waxy or greasy film on the surface of the cured epoxy, known as amine blush.[3][4] This can negatively impact appearance and inter-coat adhesion.
-
Weakened Mechanical Properties: The presence of moisture can compromise the cross-linking density of the cured epoxy, leading to reduced mechanical properties such as tensile strength and hardness.[4][5]
-
Formation of Bubbles: Trapped moisture can vaporize during the exothermic curing reaction, leading to the formation of bubbles or foam within the cured material.[3]
Q3: Is this compound hygroscopic?
Yes, this compound is described as slightly hygroscopic.[6] This means it can absorb moisture from the surrounding air. Therefore, proper storage and handling are crucial to maintain its quality and performance.
Q4: What is the maximum recommended moisture content for this compound?
While this can vary slightly by manufacturer, a typical specification for the moisture content of this compound is less than or equal to 0.5%.[2]
Troubleshooting Guide
Issue 1: Cured epoxy surface is tacky, greasy, or has a cloudy, waxy film (Amine Blush).
-
Possible Cause A: High Humidity During Curing. Curing in an environment with high relative humidity (generally above 60%) significantly increases the likelihood of amine blush.[4]
-
Solution: Control the curing environment. Aim for a relative humidity between 40% and 60% and a temperature of around 22-24°C.[4] If necessary, use dehumidifiers or perform the curing in a controlled atmosphere chamber.
-
-
Possible Cause B: Exposure of the Amine Hardener to Air Before Mixing. Leaving the this compound container open can lead to moisture absorption from the air.
-
Solution: Minimize the exposure of the amine hardener to the atmosphere. Keep containers tightly sealed when not in use. Consider using an inert gas blanket (e.g., dry nitrogen or argon) for long-term storage.
-
-
Possible Cause C: Low Curing Temperature. Low temperatures can slow down the curing reaction, giving atmospheric moisture and carbon dioxide more time to react with the amine at the surface.
-
Solution: Ensure the curing temperature is within the recommended range for your specific epoxy system. Applying gentle heat after initial curing can sometimes help to drive off moisture and improve the cure rate.[4]
-
Issue 2: The cured epoxy has bubbles or appears foamy.
-
Possible Cause A: Moisture Contamination of Resin or Hardener. Water may have been introduced into the epoxy resin or the this compound hardener.
-
Solution: Ensure all mixing equipment (containers, stirrers) is clean and completely dry before use. Store both resin and hardener in tightly sealed containers in a dry environment.
-
-
Possible Cause B: High Moisture Content in Fillers or Substrates. If using fillers or applying the formulation to a substrate, these components may contain moisture.
-
Solution: Dry any fillers in an oven according to the manufacturer's recommendations before incorporating them into the formulation. Ensure substrates are clean and dry before applying the epoxy formulation.
-
Issue 3: The cured epoxy exhibits poor mechanical properties (e.g., low hardness, reduced strength).
-
Possible Cause A: Incorrect Mix Ratio. An off-ratio mix of resin and hardener can lead to an incomplete cure.
-
Solution: Carefully weigh the epoxy resin and this compound hardener according to the manufacturer's specified mix ratio.
-
-
Possible Cause B: Moisture Contamination. As mentioned previously, moisture in the amine hardener can lead to a less cross-linked polymer network, resulting in inferior mechanical properties.[5]
-
Solution: Implement the proper storage and handling procedures outlined in the FAQs and troubleshooting sections. Consider testing the moisture content of the amine hardener before use, especially if it has been stored for a long time or if the container seal may have been compromised.
-
Data Presentation
Table 1: Typical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder/solid | [2] |
| Purity | ≥ 98% | [2] |
| Moisture Content | ≤ 0.5% | [2] |
| Amine Value | Varies by manufacturer | - |
| Recommended Storage | Store in a cool, dry place away from heat and direct sunlight | [2][7] |
Table 2: Influence of Moisture on Epoxy Formulation Properties (Qualitative)
| Property | Effect of Increased Moisture |
| Curing Time | May be slowed down or incomplete[3] |
| Surface Finish | Increased likelihood of amine blush (waxy/greasy film)[3][4] |
| Mechanical Strength | Reduced[4][5] |
| Adhesion | Can be compromised, leading to delamination[3] |
| Visual Appearance | Can become cloudy or hazy; potential for bubbles[3] |
Experimental Protocols
Protocol 1: Determination of Moisture Content in this compound by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.
-
Apparatus:
-
Automatic Karl Fischer Titrator (Volumetric or Coulometric).
-
Titration cell.
-
Magnetic stirrer.
-
Syringe for sample injection.
-
-
Reagents:
-
Karl Fischer reagent (one-component or two-component).
-
Anhydrous methanol or a specialized Karl Fischer solvent.
-
Buffer (e.g., salicylic acid or benzoic acid) to neutralize the amine.
-
-
Procedure:
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. For strongly alkaline amines like this compound, it is recommended to add a buffer such as salicylic acid to the solvent to prevent a pH shift that can interfere with the reaction.[8]
-
Titration of the Solvent: Start the titrator to titrate the water present in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample in a gas-tight syringe.
-
Sample Injection: Inject the sample into the conditioned titration cell.
-
Titration: Start the titration of the sample. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, usually in ppm or percentage.
-
Protocol 2: Assessing the Impact of Moisture on Cured Epoxy Hardness
-
Materials:
-
Epoxy resin.
-
This compound with known moisture content (can be measured by Karl Fischer titration).
-
Samples of this compound with varying levels of added moisture (prepared by exposing the amine to a humid environment for controlled periods or by adding known amounts of water).
-
Molds for preparing test coupons.
-
Shore D durometer for hardness testing.
-
Controlled temperature and humidity chamber.
-
-
Procedure:
-
Sample Preparation: Prepare several batches of the epoxy formulation using the this compound samples with different moisture contents. Ensure the mix ratio of epoxy to amine is kept constant.
-
Casting: Pour each batch into a mold to create standardized test coupons.
-
Curing: Place the molds in a controlled environment (e.g., 25°C and 50% relative humidity) for the recommended curing time.
-
Hardness Testing: After the full curing period, demold the coupons and measure the Shore D hardness of each sample according to ASTM D2240. Take multiple readings across the surface of each coupon and calculate the average.
-
Data Analysis: Plot the average Shore D hardness as a function of the moisture content in the this compound.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound formulations.
Caption: Formation mechanism of amine blush on the surface of curing epoxy.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. artresin.com [artresin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rlmm.org [rlmm.org]
- 6. composites.evonik.com [composites.evonik.com]
- 7. Epoxy hardener, cycloaliphatic, curing agent [honrepoxy.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Catalyst Selection for Controlling 4,4'-Methylenedicyclohexanamine Isomer Distribution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 4,4'-Methylenedicyclohexanamine (also known as PACM or H12MDA), with a focus on controlling its stereoisomer distribution.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why is their distribution important?
A1: The catalytic hydrogenation of 4,4'-Methylenedianiline (MDA) produces a mixture of three main stereoisomers of this compound: trans,trans, cis,trans, and cis,cis. The ratio of these isomers significantly impacts the physical and chemical properties of the final product. For instance, a high content of the trans,trans isomer can cause the product to be a solid at room temperature, which may be undesirable for certain applications where a liquid product is required.[1] Controlling the isomer ratio is therefore critical for tailoring the material properties for specific uses in polymers, coatings, and adhesives.
Q2: Which catalysts are most effective for controlling the isomer distribution?
A2: Mixed metal catalyst systems, particularly those containing rhodium (Rh) and ruthenium (Ru), are highly effective for controlling the isomer ratio.[1] The ratio of Rh to Ru in the catalyst's active layer is a key factor in determining the final isomer distribution.[1] Catalysts with a higher proportion of ruthenium generally favor a lower trans,trans-isomer content. Additionally, ruthenium-based catalysts on supports like graphitic carbon nitride (g-C3N4) have shown high selectivity and activity.[2]
Q3: How do reaction conditions influence the isomer distribution?
A3: Alongside catalyst selection, reaction temperature and hydrogen pressure are primary factors in determining the final isomer distribution. Generally, higher temperatures can lead to an increase in the trans,trans isomer content. Hydrogen pressure also plays a critical role; while higher pressures can increase the rate of hydrogenation, they must be carefully controlled to achieve the desired isomer selectivity.
Q4: What is the role of the catalyst support?
A4: The catalyst support material can significantly influence the dispersion and stability of the active metal nanoparticles, which in turn affects catalytic activity and selectivity. Common supports include alumina, magnesium-aluminum oxide, and carbon. For example, a magnesium-aluminum oxide layer has been used to support a rhodium-ruthenium active layer to achieve a low trans,trans-isomer content.[1] Supports with basic properties, such as g-C3N4, can also enhance the selective hydrogenation of the aromatic rings without the need for alkaline additives.
Q5: What analytical methods are used to determine the isomer distribution?
A5: Gas chromatography (GC) is the most common analytical technique used to determine the isomer composition of this compound products.[3] Mass spectrometry (MS) coupled with GC (GC-MS) can be used for confirmation and identification of the different isomers. For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion of 4,4'-Methylenedianiline (MDA) | 1. Catalyst Deactivation/Poisoning: Impurities in the MDA feed or solvent (e.g., sulfur compounds) can poison the catalyst. The catalyst may also be old or inactive. 2. Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to a slower reaction rate. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Poor Catalyst/Reactant Mixing: Inefficient stirring can limit the contact between the catalyst, reactant, and hydrogen. | 1. Purify Reactants: Ensure the MDA and solvent are of high purity. Consider passing the MDA feed through a pretreatment bed with a ruthenium catalyst to remove poisons.[4] Use a fresh, active catalyst. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. 3. Increase Temperature: Cautiously increase the reaction temperature, monitoring the effect on both conversion and isomer selectivity. 4. Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer. |
| Poor Isomer Selectivity (e.g., high trans,trans content) | 1. Inappropriate Catalyst Composition: The Rh:Ru ratio may not be optimal for the desired isomer distribution. 2. High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable trans,trans isomer. 3. Incorrect Hydrogen Pressure: The hydrogen pressure may be outside the optimal range for the desired selectivity. | 1. Select a Different Catalyst: Choose a catalyst with a different Rh:Ru ratio. A higher proportion of Ru generally leads to a lower trans,trans isomer content.[1] 2. Optimize Temperature: Lower the reaction temperature. A typical range to explore is 120°C to 160°C.[1] 3. Adjust Hydrogen Pressure: Experiment with different hydrogen pressures, for example, in the range of 60 to 70 bar.[1] |
| Catalyst Deactivation | 1. Poisoning: As mentioned, impurities in the feedstock can irreversibly bind to the active sites of the catalyst. 2. Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites. 3. Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area. | 1. Feedstock Purification: Rigorous purification of the MDA and solvent is crucial. 2. Regeneration: For some types of deactivation, the catalyst can be regenerated. For example, a supported ruthenium catalyst used in aromatic amine hydrogenation can be regenerated by washing with an aqueous mineral acid.[5] For fouling, a calcination step might be effective, but this should be done with caution as it can also lead to sintering. 3. Control Reaction Temperature: Avoid excessively high reaction temperatures to minimize sintering. |
| Formation of By-products | 1. Incomplete Hydrogenation: Insufficient reaction time or catalyst activity can lead to the presence of partially hydrogenated intermediates. 2. Side Reactions: Depending on the reaction conditions, other functional groups in the starting material or impurities might react. | 1. Increase Reaction Time/Catalyst Loading: Ensure the reaction is allowed to proceed to completion. A modest increase in catalyst loading might also be beneficial. 2. Optimize Reaction Conditions: Adjust temperature and pressure to favor the desired hydrogenation reaction over potential side reactions. |
Data Presentation
The following tables summarize the influence of catalyst composition and reaction conditions on the isomer distribution of this compound.
Table 1: Effect of Rh/Ru Catalyst Composition on trans,trans-Isomer Content
| Catalyst Composition (wt%) | Support | Temperature (°C) | Pressure ( kg/cm ²) | trans,trans-Isomer (mol%) | Reference |
| 5% Rh | - | 160 | 60 | 48.0 | [1] |
| 4% Ru, 1% Rh | Alumina | 140 | 70 | 15.9 | [1] |
| 3% Ru, 2% Rh | Alumina | 130 | 70 | 17.0 | [1] |
| 4% Ru, 1% Rh | Mg-Al Oxide | 140 | 70 | 22.3 | [1] |
Table 2: Influence of Reaction Parameters on MDA Conversion and PACM Selectivity using a Ru/g-C3N4 Catalyst
| Temperature (°C) | Pressure (MPa) | Time (min) | MDA Conversion (%) | PACM Selectivity (%) |
| 100 | 5 | 80 | 41.2 | 12.3 |
| 130 | 5 | 80 | >99 | 89.7 |
| 140 | 5 | 80 | >99 | >99 |
| 130 | 1 | 80 | 18.9 | - |
| 130 | 2 | 80 | 52.0 | - |
| 130 | 5 | 30 | 53.1 | 26.0 |
| 130 | 5 | 60 | >99 | 89.7 |
| 130 | 5 | 80 | >99 | >99 |
Experimental Protocols
1. General Procedure for Catalytic Hydrogenation of 4,4'-Methylenedianiline (MDA)
This protocol is a generalized procedure based on common practices in the literature. Specific parameters should be optimized for the chosen catalyst and desired outcome.
-
Materials:
-
4,4'-Methylenedianiline (MDA)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Hydrogenation catalyst (e.g., Rh/Ru on a support)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
-
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: In a typical experiment, charge the autoclave with the MDA, solvent, and the catalyst. For example, a solution of 25 wt% MDA in THF can be used.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 kg/cm ²). Begin stirring and heat the reactor to the target temperature (e.g., 130-140°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Product Recovery: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound product.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the conversion of MDA and the isomer distribution of the product.
-
2. Safety Precautions:
-
Catalytic hydrogenations should always be conducted in a well-ventilated fume hood or a designated area for high-pressure reactions.
-
Hydrogen is highly flammable. Ensure there are no ignition sources near the experimental setup.
-
The catalysts, particularly when dry and finely divided, can be pyrophoric. Handle them with care, preferably in an inert atmosphere or as a slurry in a solvent.
-
Always operate the autoclave within its specified pressure and temperature limits.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 4,4'-Methylenedianiline.
Caption: Factors influencing the isomer distribution in this compound synthesis.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Synthesis, isomerisation and biological properties of mononuclear ruthenium complexes containing the bis[4(4′-methyl-2,2′-bipyridyl)]-1,7-heptane ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational selection of co-catalysts for the deaminative hydrogenation of amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Curing Optimization for 4,4'-Methylenedicyclohexanamine (MDCA) Cured Epoxies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the post-curing optimization of epoxy systems cured with 4,4'-Methylenedicyclohexanamine (MDCA), also known as PACM.
Troubleshooting Guide
This guide addresses common issues encountered during the post-curing of MDCA-cured epoxy formulations.
Q1: Why is the glass transition temperature (Tg) of my post-cured epoxy lower than expected?
A1: A lower-than-expected Tg is typically indicative of an incomplete cure, meaning the crosslink density has not reached its maximum potential. Several factors can contribute to this:
-
Insufficient Post-Cure Temperature: The post-cure temperature must be significantly higher than the initial Tg of the material. A general rule of thumb is to post-cure at a temperature 15-20°C above the intended final Tg. If the post-cure temperature is too low, the polymer chains lack the mobility to achieve full conversion.[1]
-
Inadequate Post-Cure Time: The cross-linking reaction is time-dependent. Even at an appropriate temperature, insufficient duration will prevent the reaction from reaching completion. Post-cure times often range from 2 to 8 hours.[2][3]
-
Incorrect Stoichiometry: An off-ratio mixture of epoxy resin to MDCA hardener can lead to unreacted functional groups, limiting the network formation and ultimately depressing the Tg. It is crucial to maintain a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups for maximum cross-linking.[4]
-
"B-Staging" Effect (Vitrification): If the initial cure temperature is too high, the Tg can rise rapidly and surpass the cure temperature. This process, known as vitrification, severely restricts molecular mobility and can halt the curing reaction prematurely. A subsequent, higher-temperature post-cure is necessary to restart the reaction and achieve a higher Tg.[1]
Q2: My cured epoxy sample is tacky or soft, even after the recommended post-cure. What is the cause?
A2: Surface tackiness or a soft consistency points to significant under-curing. The primary causes are:
-
Improper Mixing: Incomplete or non-uniform mixing of the resin and MDCA hardener is a frequent cause. Unmixed pockets of resin or hardener will not react, leading to soft, tacky spots.[5][6]
-
Low Curing Temperatures: Curing in an environment below the recommended temperature (typically >70°F or 21°C) can drastically slow down or stall the reaction, resulting in an incomplete cure.[7]
-
Amine Blush: In humid conditions, amines at the surface can react with carbon dioxide and moisture in the air to form a greasy or waxy layer known as amine blush. This can inhibit a full surface cure. Wiping the surface with isopropyl alcohol after the initial cure and before post-curing can help mitigate this.[4][8]
-
Incorrect Mix Ratio: A significant deviation from the prescribed mix ratio will leave an excess of one component, resulting in a poorly cured, tacky material.[6][9]
Q3: The epoxy has turned yellow or dark brown during or after post-curing. How can this be prevented?
A3: While MDCA, as a cycloaliphatic amine, offers better color stability and UV resistance than aromatic amines, yellowing can still occur, especially at elevated post-cure temperatures.[10][11]
-
Thermal Oxidation: Prolonged exposure to high temperatures in the presence of oxygen can cause thermal degradation and oxidation of the polymer backbone, leading to the formation of color-inducing groups (chromophores).[7][12]
-
Excessive Post-Cure Temperature/Time: Using a post-cure temperature or duration far beyond what is necessary to achieve the desired properties can accelerate this degradation. It is a balance between achieving full cure and minimizing thermal yellowing.
-
Prevention Strategies:
-
Optimize the post-cure schedule to use the minimum temperature and time required to reach the target Tg and mechanical properties.
-
If possible, conduct post-curing in an inert atmosphere (e.g., nitrogen) to reduce oxidation.
-
Incorporate antioxidants or UV stabilizers into the formulation if color stability is critical for the end application.[12]
-
Q4: My post-cured epoxy is very brittle and cracks easily. What went wrong?
A4: Increased brittleness is often a trade-off for maximizing Tg and stiffness. However, excessive brittleness can indicate other issues:
-
Excessive Cross-linking: Overly aggressive post-curing (very high temperatures) can lead to a highly cross-linked but stressed network, resulting in brittleness.[13]
-
Thermal Shock: Cooling the component too rapidly after a high-temperature post-cure can induce internal stresses, leading to micro-cracking and a brittle final product. A slow, controlled ramp-down in temperature is recommended.[11][14]
-
Off-Ratio Mixture: An incorrect mix ratio can disrupt the polymer network structure and lead to brittleness.[7]
Data Presentation: Impact of Post-Curing on Material Properties
The following tables summarize representative data for a standard Bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of MDCA. The initial cure is assumed to be 2 hours at 80°C.
Note: These are typical, illustrative values. Actual results will vary based on the specific epoxy resin, formulation, and processing conditions.
Table 1: Effect of Post-Cure Temperature (4-hour duration) on Glass Transition Temperature (Tg)
| Post-Cure Temperature | Glass Transition Temperature (Tg) |
| No Post-Cure (80°C for 2h) | ~ 125°C |
| 120°C | ~ 145°C |
| 150°C | ~ 160°C |
| 170°C | ~ 165°C |
Table 2: Effect of Post-Cure Schedule on Mechanical Properties (Tested at 25°C)
| Post-Cure Schedule | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 2h @ 80°C (No Post-Cure) | 70 | 2.8 | 4.5 |
| + 4h @ 120°C | 80 | 3.0 | 4.0 |
| + 4h @ 150°C | 85 | 3.2 | 3.5 |
| + 4h @ 170°C | 83 | 3.3 | 3.0 |
Experimental Protocols
Methodology 1: Determining Glass Transition Temperature (Tg) via DSC
This protocol is based on standards such as ASTM D3418.[15]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy. The sample should be taken from the bulk of the material to be representative. Place the sample into a standard aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled rate (typically 10°C/min or 20°C/min) to a temperature well above the expected Tg (e.g., 200°C).[15]
-
Hold isothermally for 1-2 minutes.
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp under the same conditions as the first. This second scan is used to determine the Tg, as it erases the prior thermal history of the sample.[2]
-
-
Data Analysis: The Tg is determined from the second heating curve as the midpoint of the step-like transition in the heat flow signal.
Methodology 2: Determining Mechanical Properties via DMA
This protocol is based on standards such as ASTM E1640.
-
Sample Preparation: Prepare a rectangular specimen of the cured epoxy with precise dimensions (e.g., 35mm x 12mm x 3mm). The exact dimensions will depend on the instrument and fixture type (e.g., three-point bend, single cantilever).
-
Instrument Setup:
-
Select the appropriate measurement fixture (three-point bend is common for rigid thermosets).
-
Mount the sample securely in the fixture.
-
Ensure the thermocouple is positioned close to the sample.
-
-
Experimental Parameters:
-
Mode: Temperature Sweep / Ramp.
-
Frequency: A fixed frequency of 1 Hz is standard for Tg determination.
-
Strain/Amplitude: Select a small strain amplitude within the material's linear viscoelastic region (typically 0.05-0.1%).
-
Temperature Program: Ramp the temperature from ambient to a point well above the Tg (e.g., 200°C) at a slow, controlled rate (e.g., 3-5°C/min) to ensure thermal equilibrium.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic behavior of the material.
-
Loss Modulus (E''): Represents the viscous behavior (damping).
-
Tan Delta (tan δ): The ratio of Loss Modulus to Storage Modulus (E''/E').
-
The Tg can be identified as the peak of the tan δ curve or the peak of the loss modulus curve.
-
Visualizations
Caption: Experimental workflow for post-curing optimization.
Caption: Relationship between post-curing and material properties.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. researchgate.net [researchgate.net]
- 3. wessexresins.co.uk [wessexresins.co.uk]
- 4. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 5. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prosetepoxy.com [prosetepoxy.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. amade.udg.edu [amade.udg.edu]
- 14. Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Analysis of Cycloaliphatic Amine Curing Agents for Epoxy Resins: 4,4'-Methylenedicyclohexanamine vs. Isophorone Diamine and 1,2-Diaminocyclohexane
For researchers, scientists, and drug development professionals seeking optimal performance in epoxy resin systems, the choice of curing agent is paramount. This guide provides an objective comparison of three leading cycloaliphatic amine curing agents: 4,4'-Methylenedicyclohexanamine (PACM), Isophorone Diamine (IPDA), and 1,2-Diaminocyclohexane (DCH). The following analysis, supported by experimental data, delves into their respective performance characteristics to inform selection for demanding applications.
Cycloaliphatic amine curing agents are renowned for imparting excellent thermal and mechanical properties to epoxy resins, along with superior chemical resistance and UV stability.[1][2] These attributes make them ideal for high-performance coatings, adhesives, and composite materials frequently utilized in research and development environments. This comparison focuses on PACM, IPDA, and DCH, three industry-standard cycloaliphatic amines, to elucidate their relative strengths and weaknesses.
Performance Data Overview
The selection of a curing agent significantly influences the handling characteristics and the final physical and thermal properties of the cured epoxy system. Key performance indicators include pot life, cure time, mechanical strength, and glass transition temperature (Tg). The following tables summarize available quantitative data for epoxy resins cured with PACM, IPDA, and DCH. It is important to note that direct comparison across all parameters is challenging due to variations in experimental conditions between different data sources.
Table 1: Cured Epoxy Properties with this compound (PACM)
| Property | Value | Test Conditions |
| Pot Life | ~75 min | Mixed with a standard liquid epoxy resin.[3] |
| Shore D Hardness | ~85 (after 7 days) | Cured at ambient temperature.[3] |
| Flexural Modulus | 2.3 GPa | Epon-828 resin with PACM-20, measured by DMA at 1 Hz.[4] |
| Glass Transition Temp. (Tg) | Varies with stoichiometry | Measured by TMA and DMA.[4] |
Table 2: Comparative Properties of Epoxy Cured with Isophorone Diamine (IPDA) and 1,2-Diaminocyclohexane (DCH-99)
| Property | IPDA | DCH-99 | Test Conditions |
| Glass Transition Temp. (Tg) | 158 °C | 176 °C | DSC, 2nd run. |
| Heat Deflection Temp. (HDT) | 97 °C | 94 °C | Not specified. |
| Shore D Hardness | 86 | 86 | Not specified. |
| Izod Impact Strength (Unnotched) | 7.1 ft-lbf/in² | 5.9 ft-lbf/in² | Not specified. |
| Charpy Impact Strength | 6.9 ft-lbf/in² | 4.8 ft-lbf/in² | Not specified. |
| Flexural Strength | 12.2 x 10³ psi | 12.8 x 10³ psi | Not specified. |
| Elasticity Modulus | 377 x 10³ psi | 439 x 10³ psi | Not specified. |
| Tensile Strength | 6.4 x 10³ psi | 4.4 x 10³ psi | Not specified. |
| Elongation at Break | 2.1% | 2.4% | Not specified. |
| Data sourced from a comparative study of Epon® 828 resin cured with stoichiometric amounts of each amine. |
Table 3: Additional Performance Data for IPDA-Cured Epoxy
| Property | Value | Test Conditions |
| Compressive Modulus | 2.74 GPa | Cured with bifunctional bisphenol A diglycidyl ether (DGEBA) epoxy.[5] |
| Glass Transition Temp. (Tg) | 138 °C | Determined by the maximum of the loss tangent from DMTA.[5] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Pot Life Determination (Based on ASTM D2471)
-
Sample Preparation: A predetermined mass (e.g., 100g) of the epoxy resin and curing agent are conditioned to a standard temperature (e.g., 25°C).
-
Mixing: The resin and curing agent are thoroughly mixed in the specified ratio for a defined period (e.g., 2-3 minutes).
-
Viscosity Measurement: The initial viscosity of the mixture is measured using a rotational viscometer.
-
Monitoring: The viscosity is monitored at regular intervals as the curing reaction proceeds.
-
Endpoint: The pot life is defined as the time taken for the initial viscosity of the mixture to double.
Tensile Properties (Based on ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens are prepared by casting the mixed epoxy system into molds and curing under specified conditions.
-
Conditioning: The cured specimens are conditioned at a standard temperature and humidity for a specified period.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: The load and elongation are continuously recorded.
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Flexural Properties (Based on ASTM D790)
-
Specimen Preparation: Rectangular bar specimens are prepared and cured under specified conditions.
-
Conditioning: The cured specimens are conditioned as per the standard.
-
Testing: The specimen is placed on two supports in a three-point bending fixture within a universal testing machine. A load is applied to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.
-
Data Acquisition: The load and deflection are continuously recorded.
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.
Glass Transition Temperature (Tg) by DSC (Based on ASTM D3418)
-
Sample Preparation: A small sample (5-10 mg) is taken from a fully cured epoxy specimen.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.
-
Thermal Cycling: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history.
-
Data Analysis: The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Visualizing the Curing Process and Experimental Workflow
To better understand the relationships and processes involved, the following diagrams are provided.
Concluding Remarks
The choice between this compound (PACM), Isophorone Diamine (IPDA), and 1,2-Diaminocyclohexane (DCH) as a curing agent for epoxy resins will depend on the specific performance requirements of the application.
-
1,2-Diaminocyclohexane (DCH-99) appears to offer a higher glass transition temperature and elastic modulus compared to IPDA, suggesting better performance at elevated temperatures and higher stiffness. However, its impact strength is lower.
-
Isophorone Diamine (IPDA) provides a good balance of properties, with higher impact strength and tensile strength compared to DCH-99, though with a lower Tg and modulus.
-
This compound (PACM) offers a long pot life, which is advantageous for applications requiring more working time. While a comprehensive direct comparison is lacking, the available data suggests it provides good hardness and mechanical properties.
For applications where high-temperature performance and stiffness are critical, DCH-99 may be the preferred choice. For applications requiring higher toughness and tensile strength, IPDA presents a strong alternative. PACM is a suitable option when a longer working time is a primary consideration.
Researchers and professionals are encouraged to consider these trade-offs and, where possible, conduct their own comparative studies under specific application conditions to make the most informed decision.
References
Performance of PACM Isomers in a Drug Development Context: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases indicates that 4,4'-Diaminodicyclohexylmethane (PACM), a compound existing as cis-cis, cis-trans, and trans-trans isomers, is primarily utilized in industrial applications and lacks the established pharmacological data necessary for a comparative performance guide aimed at researchers, scientists, and drug development professionals.
PACM, also known as para-diaminodicyclohexylmethane, is a cycloaliphatic diamine. It is commercially produced as a mixture of its three stereoisomers. The primary applications of PACM are as a curing agent for epoxy resins, particularly in flooring, and as a chemical intermediate in the production of diisocyanates for polyurethanes and polyamides.
Despite a thorough search for biological activity and pharmacological data, no evidence was found to suggest that PACM or its individual isomers are currently under investigation or in use as pharmaceutical agents. The available toxicological data is limited to general assessments, such as its classification as a skin irritant and its median lethal dose (LD50) in animal models, which is not indicative of therapeutic performance.
The core requirement of a performance comparison guide for a drug development audience, including experimental data on receptor binding, efficacy, potency, and signaling pathways, cannot be fulfilled for the cis-cis, cis-trans, and trans-trans isomers of PACM. The compound's established use is within the realm of industrial polymer chemistry, and it does not appear to have applications in the pharmaceutical field. Therefore, no comparative data on its performance in biological systems relevant to drug development is available in the public domain.
Researchers and scientists in the field of drug development are advised that PACM is not a recognized pharmacological agent, and therefore, a comparison of its isomers' performance in this context is not applicable based on current scientific knowledge.
A Comparative Guide to Polyamides Derived from 4,4'-Methylenedicyclohexanamine (PACM) and Isophorone Diamine (IPDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the performance characteristics of high-performance polyamides synthesized from two key cycloaliphatic diamines: 4,4'-Methylenedicyclohexanamine (PACM) and Isophorone Diamine (IPDA). The selection of the diamine monomer is critical as it fundamentally influences the thermal, mechanical, optical, and chemical resistance properties of the resulting polymer. This document summarizes key performance data, outlines the experimental protocols used for their characterization, and presents a logical workflow for their comparative evaluation.
The comparison primarily focuses on a well-characterized commercial polyamide derived from PACM and 1,12-dodecanedioic acid (PA PACM12), known commercially as Trogamid® CX. Data for this polymer is contrasted with the known performance attributes of polyamides incorporating IPDA, for which direct, publicly available data on a chemically equivalent polymer is less common.
Comparative Performance Data
The following table summarizes the key properties of polyamides derived from PACM and the general characteristics imparted by IPDA.
| Property | Polyamide from PACM (PA PACM12) | Polyamide from IPDA | Test Method |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 137 °C | Typically high and amorphous | ISO 11357-2 |
| Melting Temperature (Tm) | 250 °C[1] | Varies based on diacid and crystallinity | ISO 11357-3 |
| Heat Deflection Temp. (HDT/B, 0.45 MPa) | 123 °C[1] | Data not available | ISO 75 |
| Mechanical Properties | |||
| Tensile Modulus | 1400 MPa[1] | Data not available | ISO 527 |
| Tensile Strength (at yield) | 60 MPa[1] | Data not available | ISO 527 |
| Elongation at Break | >50 % | Data not available | ISO 527 |
| Charpy Notched Impact Strength | No break | Data not available | ISO 179/1eA |
| Optical Properties | |||
| Light Transmission | 92%[2] | Used for optically clear applications | DIN EN ISO 13468 |
| Refractive Index | 1.516[2] | Data not available | ISO 489 |
| Yellowness Index | Low | Known for low yellowing tendency[3][4] | ASTM D1925 |
| Physical Properties | |||
| Density | 1.02 g/cm³[1] | ~0.92 g/cm³ (monomer density)[3] | ISO 1183 |
| Water Absorption (23°C, 50% RH) | 0.9%[1] | Low, imparts hydrophobicity[3] | ISO 62 |
| Chemical Resistance | Excellent stress crack resistance[2] | Excellent chemical resistance[3] | VDI 2019 |
Note: Data for PA PACM12 is based on commercial grades (e.g., Trogamid® CX). Properties of IPDA-based polyamides are described qualitatively based on literature due to the lack of a directly comparable commercial PA IPDA12 datasheet.
Performance Analysis
Thermal Properties: Polyamides based on PACM, such as PA PACM12, exhibit a high glass transition temperature (Tg) and a distinct melting point, characteristic of their microcrystalline structure[2][5]. This structure provides a wide service temperature range and good dimensional stability. IPDA, with its asymmetric and bulky cycloaliphatic ring, also contributes to amorphous structures with high Tg, making its derived polymers suitable for applications requiring thermal stability[3].
Mechanical Performance: PA PACM12 is known for its exceptional toughness, even at low temperatures, high dynamic strength, and abrasion resistance[2]. This balance of stiffness and ductility makes it suitable for mechanically demanding applications. While specific data for a comparable IPDA polyamide is sparse, IPDA is used as a building block for specialty polyamides and as a curing agent for epoxy resins, where it imparts high hardness and mechanical strength[3].
Optical Properties: Both diamines are used to produce transparent polyamides. PA PACM12 achieves its "crystal clarity" through a microcrystalline structure where the crystallites are too small to scatter visible light, resulting in up to 92% light transmission[2][6]. IPDA is particularly noted for its contribution to UV stability and low yellowing, a critical feature for coatings and optical components exposed to sunlight[3][4].
Chemical Resistance and Solubility: The cycloaliphatic nature of both PACM and IPDA imparts superior chemical and stress-cracking resistance compared to many amorphous transparent plastics[2]. PA PACM12 is highly resistant to a wide range of chemicals, a property enhanced by its microcrystallinity[5]. Similarly, epoxy systems cured with IPDA-based hardeners exhibit excellent chemical resistance, suggesting that polyamides incorporating IPDA would share this characteristic[3].
Experimental Workflow and Methodologies
The characterization of these polyamides follows established international standards to ensure data comparability and reliability.
Logical Workflow for Comparative Analysis
References
Purity Validation of 4,4'-Methylenedicyclohexanamine: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative analysis of established analytical methods for the validation of 4,4'-Methylenedicyclohexanamine (MDCHA) purity, with a primary focus on non-aqueous potentiometric titration and a comparison with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This compound, a cycloaliphatic diamine, is a versatile chemical intermediate used in the synthesis of polymers, curing agents, and pharmaceuticals. Its purity directly impacts the properties and safety of the final products. This document outlines the experimental protocols for these analytical methods, presents a quantitative comparison of their performance, and provides visual workflows to aid in methodological understanding.
Method Comparison: Titration vs. Chromatography
The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, speed, cost, and the specific information required (e.g., total purity versus impurity profiling).
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization | Differential partitioning between mobile and stationary phases | Partitioning between a mobile gas phase and a stationary phase |
| Primary Use | Determination of total amine content (total purity) | Separation, identification, and quantification of the main component and non-volatile impurities | Separation, identification, and quantification of volatile impurities |
| Accuracy (Recovery) | Typically 98-102% | Generally 99-101% | Generally 98-102% |
| Precision (%RSD) | ≤ 1% | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | Higher (mg range) | Lower (µg to ng range) | Lower (ng to pg range) |
| Analysis Time | Relatively fast (minutes per sample) | Moderate (15-60 minutes per sample) | Moderate to long (30-60+ minutes per sample) |
| Cost per Sample | Low | Moderate | Moderate to High |
| Instrumentation Cost | Low | High | High |
| Specificity | Lower (titrates all basic functional groups) | High (separates individual components) | High (separates individual components) |
Table 1: Quantitative Comparison of Analytical Methods for MDCHA Purity.
Experimental Protocols
Non-Aqueous Potentiometric Titration (Based on ASTM D2073)
This method determines the total amine value of MDCHA, which is a measure of its total basicity and can be directly correlated to its purity.
1. Reagents and Apparatus:
-
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard: Potassium hydrogen phthalate (KHP), primary standard grade.
-
Apparatus: Potentiometric titrator with a pH glass electrode and a reference electrode (or a combination electrode), analytical balance, burette, beaker, magnetic stirrer.
2. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the normality of the perchloric acid solution.
3. Sample Analysis:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of glacial acetic acid.
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.
-
Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) readings with each addition of titrant.
-
The endpoint is determined by the point of maximum inflection of the titration curve (the first derivative of the curve).
-
Perform a blank determination using the same procedure without the sample.
4. Calculation of Purity: The purity of MDCHA is calculated based on the volume of titrant consumed by the sample, the normality of the titrant, and the sample weight. Since MDCHA has two amine groups, the equivalent weight is half of its molecular weight (210.36 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying MDCHA and its potential impurities.
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically low UV, e.g., 200-210 nm, as MDCHA lacks a strong chromophore.
-
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.
-
Prepare a solution of the sample to be tested at a similar concentration.
-
Create a calibration curve using a series of dilutions of the stock standard solution.
3. Analysis and Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to MDCHA based on its retention time.
-
The purity of the sample is determined by comparing the peak area of the MDCHA in the sample to the calibration curve. Impurities can also be quantified as a percentage of the total peak area.
Gas Chromatography (GC)
GC is particularly useful for identifying and quantifying volatile impurities in MDCHA.
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient, for example, starting at 100 °C and ramping up to 300 °C.
-
Detector Temperature: 300 °C (for FID).
2. Sample Preparation:
-
Dissolve a known amount of the MDCHA sample in a suitable solvent (e.g., methanol or dichloromethane).
-
An internal standard may be added for more accurate quantification.
3. Analysis and Quantification:
-
Inject the prepared sample into the GC.
-
The purity is typically determined by the area percent method, where the area of the MDCHA peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for the potentiometric titration of this compound.
Caption: Chemical relationship in the non-aqueous titration of MDCHA.
Conclusion
The purity validation of this compound can be effectively achieved through several analytical techniques. Non-aqueous potentiometric titration stands out as a cost-effective, rapid, and accurate method for determining the total amine content, which is a direct measure of purity. For a more detailed analysis, including the identification and quantification of specific impurities, chromatographic methods such as HPLC and GC are indispensable. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity profiling, the available instrumentation, and cost considerations. For routine quality control focused on overall purity, titration is often the method of choice, while for in-depth analysis and regulatory submissions, chromatographic methods provide more comprehensive data.
Spectroscopic Analysis for Confirming Reaction Completion of 4,4'-Methylenebis(cyclohexylamine): A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the completion of a chemical reaction is paramount to ensuring the purity, efficacy, and safety of the final product. This guide provides a comparative analysis of various spectroscopic techniques for monitoring the reaction of 4,4'-Methylenebis(cyclohexylamine), a common curing agent and building block in polymer and pharmaceutical synthesis. We present supporting data and detailed experimental protocols to assist in selecting the most suitable analytical method for your research needs.
Introduction to Spectroscopic Monitoring
Spectroscopic techniques are powerful tools for real-time and in-situ monitoring of chemical reactions. By probing the changes in molecular vibrations, electronic transitions, and nuclear spin states, these methods provide valuable information on the consumption of reactants and the formation of products. For reactions involving 4,4'-Methylenebis(cyclohexylamine), techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer distinct advantages and limitations.
The choice of the optimal spectroscopic method depends on several factors, including the nature of the reaction, the physical state of the sample, the required sensitivity, and the availability of instrumentation. This guide will delve into the principles, practical applications, and comparative performance of these techniques for confirming the reaction completion of 4,4'-Methylenebis(cyclohexylamine).
Comparison of Spectroscopic Techniques
The following table summarizes the key quantitative parameters for monitoring the reaction of 4,4'-Methylenebis(cyclohexylamine) using different spectroscopic methods. A common application for this diamine is as a curing agent for epoxy resins, and the data presented here is largely in that context.
| Spectroscopic Technique | Key Parameter to Monitor | Reactant (4,4'-Methylenebis(cyclohexylamine)) Signal | Product Signal | Alternative Methods |
| FTIR Spectroscopy | Disappearance of N-H stretching and appearance of O-H stretching | ~3300-3400 cm⁻¹ (N-H stretch) | ~3400-3500 cm⁻¹ (O-H stretch, broad) | Monitoring the disappearance of the epoxy ring vibration (~915 cm⁻¹) |
| Raman Spectroscopy | Disappearance of characteristic reactant peaks | Specific N-H and C-N vibrational modes | Appearance of new vibrational modes of the product | Monitoring the disappearance of the epoxy ring breathing mode (~1254-1275 cm⁻¹) |
| NMR Spectroscopy | Change in chemical shifts of protons and carbons near the amine group | ¹H: ~1-3 ppm (protons on cyclohexyl ring), ¹³C: ~30-50 ppm (carbons on cyclohexyl ring) | ¹H and ¹³C signals will shift upon reaction. Change in T₂ relaxation time. | 2D NMR techniques (COSY, HSQC) for complex spectra |
| Mass Spectrometry | Disappearance of the molecular ion peak of the reactant | m/z = 210.21 | Appearance of higher molecular weight ions corresponding to the product | Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for monitoring reactions involving changes in functional groups. In the case of 4,4'-Methylenebis(cyclohexylamine) reacting with an epoxy, the primary amine groups of the reactant are converted to secondary and tertiary amines, with the simultaneous formation of hydroxyl groups.
Methodology:
-
Sample Preparation: The reaction mixture can be analyzed directly as a thin film between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory. For in-situ monitoring, a heated ATR probe can be immersed in the reaction vessel.
-
Data Acquisition: Record the FTIR spectrum of the initial reaction mixture (time = 0).
-
Reaction Monitoring: Acquire spectra at regular intervals as the reaction proceeds.
-
Data Analysis: Monitor the decrease in the intensity of the N-H stretching vibration band around 3300-3400 cm⁻¹ and the appearance of a broad O-H stretching band around 3400-3500 cm⁻¹. The disappearance of the characteristic epoxy ring vibration at approximately 915 cm⁻¹ is also a strong indicator of reaction progression.[1] The reaction is considered complete when the reactant peaks have disappeared and the product peaks no longer change in intensity.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly advantageous for in-situ monitoring of polymerization reactions as it is insensitive to water and can be used with fiber optic probes for remote analysis.
Methodology:
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a suitable probe is required.
-
Sample Preparation: The sample can be placed in a glass vial or directly on a microscope slide. For in-situ measurements, a Raman probe can be inserted into the reaction vessel.
-
Data Acquisition: Obtain a Raman spectrum of the starting materials.
-
Reaction Monitoring: Collect spectra periodically throughout the reaction.
-
Data Analysis: The progress of the reaction can be followed by monitoring the decrease in the intensity of Raman bands associated with the reactants. For epoxy curing, the breathing mode of the epoxide ring, typically observed around 1254-1275 cm⁻¹, is a key indicator.[2][3][4] The reaction is complete when the intensity of this peak no longer decreases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR can be used to monitor the reaction of 4,4'-Methylenebis(cyclohexylamine) by observing the changes in the chemical shifts of the nuclei near the reactive amine groups.
Methodology:
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra of the initial reaction mixture.
-
Reaction Monitoring: Take samples at different time points during the reaction and acquire their NMR spectra.
-
Data Analysis: The reaction progress is monitored by the disappearance of the signals corresponding to the reactant's amine protons and adjacent carbons, and the appearance of new signals for the product. An alternative NMR method involves measuring the transverse relaxation time (T₂). As the reaction proceeds and the system becomes more rigid (e.g., during polymerization), the molecular mobility decreases, leading to a shorter T₂.[5][6][7] This change in T₂ can be correlated with the extent of the reaction.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an excellent tool for confirming the identity of the final product and for detecting the presence of any remaining starting material.
Methodology:
-
Sample Preparation: Dilute a small amount of the final reaction mixture in a suitable solvent. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI) will depend on the nature of the product.
-
Data Acquisition: Obtain the mass spectrum of the reaction product.
-
Data Analysis: The completion of the reaction is confirmed by the absence of the molecular ion peak of 4,4'-Methylenebis(cyclohexylamine) at an m/z of approximately 210.21.[8] The mass spectrum should show new peaks at higher mass-to-charge ratios, corresponding to the expected product.
Visualization of Workflows
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship between analytical techniques.
Conclusion
The selection of an appropriate spectroscopic technique for monitoring the reaction completion of 4,4'-Methylenebis(cyclohexylamine) is critical for achieving desired product quality and process efficiency. FTIR and Raman spectroscopy are excellent for real-time, in-situ monitoring of functional group changes, particularly in polymerization reactions. NMR spectroscopy provides detailed structural information and can track changes in molecular mobility, offering a different perspective on reaction progression. Mass spectrometry is a highly sensitive method for final product confirmation and ensuring the absence of starting materials. By understanding the principles and methodologies of these techniques, researchers can make informed decisions to effectively monitor and confirm the completion of their chemical reactions.
References
- 1. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 2. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 6. Monitoring real‐time curing of epoxies in situ using single‐sided NMR (Journal Article) | OSTI.GOV [osti.gov]
- 7. ama-science.org [ama-science.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
The Influence of PACM Isomer Ratios on the Thermal Properties of Polyamides: A Comparative Analysis
A comprehensive review of the thermal characteristics of polyamides synthesized from varying isomer ratios of bis(p-aminocyclohexyl)methane (PACM) reveals a significant correlation between the geometric configuration of the diamine and the resulting polymer's thermal performance. This guide synthesizes available data to provide a comparative analysis for researchers, scientists, and drug development professionals, offering insights into material selection and design.
The isomeric composition of PACM, specifically the ratio of cis,cis, cis,trans, and trans,trans isomers, plays a crucial role in determining the final properties of polyamides. The spatial arrangement of the cyclohexyl rings in the diamine monomer directly impacts chain packing, molecular mobility, and, consequently, the thermal behavior of the polymer.
Comparative Thermal Properties
The thermal properties of polyamides are fundamentally dictated by their glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td). As the proportion of the rigid, linear trans,trans isomer of PACM increases in the polymer backbone, a notable increase in both the glass transition temperature and the melting point is observed.[1][2] This trend is attributed to the enhanced chain packing and intermolecular interactions afforded by the more symmetrical trans,trans isomer, which restricts segmental motion and requires more energy to transition from a glassy to a rubbery state or to melt.
Conversely, a higher content of the less linear cis isomers disrupts the regularity of the polymer chain, hindering efficient packing and leading to lower glass transition and melting temperatures.[1][2]
Experimental Protocols
The characterization of the thermal properties of PACM-based polyamides is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant heating rate, commonly 10°C/min, under an inert atmosphere such as nitrogen.[3]
-
To erase the thermal history of the sample, an initial heating scan is performed to a temperature above the expected melting point, followed by a controlled cooling step.[4]
-
A second heating scan is then conducted to obtain the thermal data. The glass transition is observed as a step change in the heat flow curve, and the melting point is identified as an endothermic peak.[4]
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition temperature (Td) of the polymers.
Methodology:
-
A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, for instance, 10 K/min, in a controlled atmosphere (e.g., nitrogen or air).[3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10% weight loss) or as the peak of the derivative weight loss curve.[3]
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the general workflow for synthesizing and characterizing the thermal properties of polyamides with varying PACM isomer ratios.
Caption: Workflow for polyamide synthesis and thermal characterization.
Caption: Relationship between PACM isomer ratio and thermal properties.
References
A Comparative Guide to Quantifying Isomer Content in 4,4'-Methylenedicyclohexanamine Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the quantification of stereoisomers in 4,4'-Methylenedicyclohexanamine (MDCHA) mixtures. Understanding the precise isomer ratio of MDCHA, also known as bis(p-aminocyclohexyl)methane or PACM, is critical for controlling the physicochemical properties of polymers and other materials derived from it. The three primary stereoisomers are trans,trans, cis,trans, and cis,cis. This document details the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their strengths and weaknesses for this application, supported by representative experimental data.
Introduction to Isomer Quantification of MDCHA
This compound is a cycloaliphatic diamine used as a curing agent for epoxy resins, a monomer in polyamides, and in the synthesis of polyurethanes. The spatial arrangement of the amino groups on the cyclohexyl rings significantly influences the reactivity, viscosity, and the final mechanical and thermal properties of the resulting polymers. Therefore, accurate quantification of the trans,trans, cis,trans, and cis,cis isomers is essential for quality control and the development of materials with specific performance characteristics.
Comparison of Analytical Methodologies
The choice of analytical technique for isomer quantification depends on factors such as the required precision, sample throughput, and available instrumentation. Below is a summary of the most common methods employed for the analysis of MDCHA isomer mixtures.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the nuclear spin properties of atoms in a magnetic field. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often recommended to improve peak shape and resolution. | Can be used to enhance detection. | Not required. |
| Resolution | Good to excellent for isomers. | Good to excellent, highly dependent on column and mobile phase. | Can resolve specific isomer signals, but overlap is possible. |
| Quantification | Relative quantification via peak area percentage. Requires calibration for absolute values. | Relative quantification via peak area percentage. Requires calibration for absolute values. | Absolute or relative quantification without the need for isomer-specific standards. |
| Speed | Relatively fast analysis times. | Can have longer run times depending on the method. | Rapid data acquisition, but sample preparation can be a factor. |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Strengths | High resolution, readily available. | Versatile, suitable for non-volatile compounds. | Intrinsically quantitative, provides structural information. |
| Weaknesses | May require derivatization, not suitable for thermally labile compounds. | Method development can be complex. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols
Gas Chromatography (GC-FID)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of MDCHA isomers. The high temperatures in the injector and column facilitate the volatilization of the amine isomers for separation.
Experimental Workflow
Caption: Workflow for GC-FID analysis of MDCHA isomers.
Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the MDCHA isomer mixture and dissolve it in 10 mL of a suitable solvent like methanol or isopropanol.
-
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization can be performed. A common method is to react the amine with an acylating agent. For example, add 100 µL of trifluoroacetic anhydride (TFAA) to 1 mL of the sample solution and heat at 60°C for 30 minutes. Cool to room temperature before injection.
-
GC-FID Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.
-
Injector: Split/splitless injector at 280°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis: Identify the peaks corresponding to the cis,cis, cis,trans, and trans,trans isomers based on their retention times (typically eluting in that order). The relative percentage of each isomer is calculated from the area of each peak relative to the total area of all isomer peaks.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a viable alternative for the analysis of MDCHA isomers, particularly when dealing with samples that may be thermally sensitive or when derivatization is not desired.
Experimental Workflow
Caption: Workflow for HPLC analysis of MDCHA isomers.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the MDCHA isomer mixture in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be used. A starting point for method development is a mixture of acetonitrile and water with an ion-pairing agent. For example, 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: As MDCHA lacks a strong chromophore, direct UV detection has low sensitivity.
-
Evaporative Light Scattering Detector (ELSD): This universal detector is a good option.
-
Pre-column Derivatization: Reaction with a UV-active agent like dansyl chloride can be performed to allow for sensitive UV or fluorescence detection.
-
-
-
Data Analysis: The isomer content is determined by the relative peak areas, similar to the GC method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful primary analytical method for determining the isomer ratio in MDCHA mixtures without the need for calibration standards of the individual isomers. The quantification is based on the direct relationship between the integrated signal intensity and the number of protons giving rise to that signal.
Logical Relationship for qNMR
Caption: Logical steps in qNMR-based isomer quantification.
Protocol:
-
Sample Preparation: Accurately weigh about 20 mg of the MDCHA isomer mixture and dissolve it in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) in an NMR tube.
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard quantitative ¹H NMR experiment should be performed. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
The different stereoisomers will have distinct chemical shifts for the protons on the cyclohexyl rings, particularly the protons on the carbons bearing the amino groups and the methylene bridge protons.
-
Identify non-overlapping signals that are unique to each isomer. The region of the ¹H NMR spectrum where the CH -NH₂ protons resonate is often a good starting point for analysis.
-
Carefully integrate the selected signals.
-
The molar ratio of the isomers is directly proportional to the ratio of the integrals of their unique signals, normalized by the number of protons each signal represents.
-
Conclusion
The quantification of this compound isomers can be effectively achieved using GC, HPLC, and NMR spectroscopy.
-
Gas Chromatography is a reliable and high-resolution technique, especially when combined with derivatization to improve peak shape. It is well-suited for routine quality control in a production environment.
-
High-Performance Liquid Chromatography offers versatility, particularly for samples that may not be amenable to the high temperatures of GC. The choice of detector is critical for achieving good sensitivity.
-
NMR Spectroscopy stands out as a primary ratio method, providing accurate quantification without the need for individual isomer standards. Its ability to provide structural information simultaneously is a significant advantage in research and development settings.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and the available analytical instrumentation. For critical applications, orthogonal methods (e.g., using both GC and NMR) can be employed for cross-validation of the results.
The Isomer Effect: How the Stereochemistry of 4,4'-Methylenebis(cyclohexylamine) Governs Final Polymer Performance
A deep dive into the correlation between the cis/trans isomer ratio of 4,4'-Methylenebis(cyclohexylamine) and the ultimate properties of high-performance polymers.
For researchers and professionals in polymer science and material development, the selection of monomers is a critical step that dictates the final characteristics of a polymer. 4,4'-Methylenebis(cyclohexylamine), also known as PACM, is a widely utilized cycloaliphatic diamine in the synthesis of polyamides, polyurethanes, and as a curing agent for epoxy resins. Commercially, PACM is typically supplied as a mixture of its stereoisomers: cis,cis, cis,trans, and trans,trans. While often overlooked, the specific ratio of these isomers is a crucial factor that significantly influences the processability and the final thermal and mechanical properties of the polymer. This guide provides a comparative analysis, supported by available experimental data on analogous systems, to illustrate the profound impact of the PACM isomer ratio on polymer performance.
The Structural Impact of Isomerism
The three stereoisomers of 4,4'-Methylenebis(cyclohexylamine) possess distinct three-dimensional structures which affect how the polymer chains pack and interact. The trans isomer offers a more linear and rigid structure, which generally allows for more efficient chain packing and stronger intermolecular forces. In contrast, the cis isomer introduces a kink in the polymer backbone, disrupting chain packing and leading to a more amorphous structure. The cis,trans isomer represents an intermediate state. This fundamental difference in molecular geometry is the primary driver for the variation in final polymer properties.
Comparative Analysis of Polymer Properties
Thermal Properties: A Tale of Two Isomers
The melting point (Tm) and glass transition temperature (Tg) are critical indicators of a polymer's thermal stability and service temperature. Studies on polyamides synthesized from a similar cycloaliphatic diamine, 1,4-cyclohexanebis(methylamine), reveal a strong correlation between the cis/trans isomer ratio and the melting point.
| Diamine Isomer Composition (1,4-cyclohexanebis(methylamine)) | Dicarboxylic Acid | Polymer Melting Point (°C) |
| 30% cis / 70% trans | Adipic Acid | 295-303 |
| 50% cis / 50% trans | Adipic Acid | Not specified, but lower than 30% cis |
| 75% cis / 25% trans | Adipic Acid | 185-192 |
| Data sourced from US Patent 3,012,994 A[1] |
As the data from this analogous system suggests, a higher percentage of the trans isomer leads to a significantly higher melting point in the resulting polyamide. This is attributed to the greater potential for crystalline packing of the more linear trans-containing polymer chains. Similarly, in a study on semi-aromatic polyamides, the polymer derived from the trans-isomer of 1,4-cyclohexanediamine exhibited a higher glass transition temperature (Tg) of 265°C compared to the 224°C Tg of the polymer made with the cis-isomer.[2]
Expected Trend for PACM-based Polymers: It is highly probable that polymers synthesized with a higher concentration of the trans,trans isomer of PACM will exhibit higher glass transition temperatures and melting points. This would translate to enhanced thermal stability and a higher continuous use temperature for the final material.
Mechanical Performance: Rigidity vs. Flexibility
The isomer ratio also plays a pivotal role in determining the mechanical properties of the final polymer, such as tensile strength, modulus, and elongation at break. The more ordered packing of polymer chains rich in the trans isomer is expected to result in higher tensile strength and modulus, leading to a more rigid and robust material. Conversely, a higher proportion of the cis isomer, with its inherent disruption of chain packing, is likely to yield a more flexible polymer with higher elongation at break but lower tensile strength and modulus.
The aforementioned study on semi-aromatic polyamides supports this, indicating that the polyamide with the trans-conformation possessed superior mechanical properties compared to its cis-counterpart.[2]
Expected Trend for PACM-based Polymers:
-
High trans,trans ratio: Higher tensile strength, higher modulus, lower elongation at break (more rigid, stronger material).
-
High cis,cis ratio: Lower tensile strength, lower modulus, higher elongation at break (more flexible, tougher material).
The logical relationship between the isomer ratio and the final polymer properties can be visualized as follows:
Caption: Logical flow from isomer ratio to polymer properties.
Experimental Protocols
To conduct a systematic study correlating the isomer ratio of 4,4'-Methylenebis(cyclohexylamine) to final polymer properties, the following experimental workflow would be necessary.
Caption: Experimental workflow for correlating isomer ratio to polymer properties.
Key Experimental Methodologies:
-
Isomer Separation and Quantification:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Development of a validated chromatographic method to separate and quantify the cis,cis, cis,trans, and trans,trans isomers of PACM. This would involve selecting an appropriate column and mobile/carrier phase, and using pure isomer standards (if available) or area percentage calculations for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different isomers based on the distinct chemical shifts of the protons and carbons in the different stereochemical environments.
-
-
Polymer Synthesis:
-
Epoxy Resin Curing: A standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin would be formulated with stoichiometric amounts of different, well-defined PACM isomer blends. The curing schedule (temperature and time) must be kept consistent across all formulations to ensure comparable degrees of cure.
-
Polyamide Synthesis: Polyamides would be synthesized via melt or solution polymerization of the different PACM isomer blends with a selected dicarboxylic acid (e.g., adipic acid or terephthalic acid). Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled.
-
Polyurethane Synthesis: Polyurethanes would be prepared by reacting the PACM isomer blends with a diisocyanate (e.g., MDI or HDI) and a polyol. The stoichiometry and reaction conditions should be consistent for all samples.
-
-
Polymer Characterization:
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm) of the polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): To measure tensile strength, Young's modulus, and elongation at break of standardized polymer specimens.
-
Dynamic Mechanical Analysis (DMA): To determine the storage modulus, loss modulus, and tan delta as a function of temperature, providing further insight into the Tg and viscoelastic properties.
-
-
Conclusion
The stereoisomeric ratio of 4,4'-Methylenebis(cyclohexylamine) is a critical, yet often unspecified, parameter that has a profound impact on the final properties of polymers. Based on evidence from analogous cycloaliphatic systems, it is evident that a higher proportion of the trans,trans isomer will generally lead to polymers with higher thermal stability, tensile strength, and rigidity. Conversely, a higher concentration of the cis,cis isomer is expected to enhance flexibility and toughness. For applications where high-temperature performance and mechanical strength are paramount, specifying a higher trans,trans content in the PACM raw material is advisable. For applications requiring greater flexibility, a higher cis,cis content would be beneficial. A thorough characterization of the isomer ratio of the starting diamine is therefore essential for achieving consistent and predictable polymer properties, and further research to quantify these relationships directly for PACM would be of significant value to the polymer industry.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,4'-Methylenedicyclohexanamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of 4,4'-Methylenedicyclohexanamine are paramount to ensure laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust or vapors.[1][2]
| Protective Equipment | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] | [3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. For full contact, Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[2][3] | [2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] | [3][4] |
| Body Protection | Wear disposable Tyvek-type sleeves taped to your gloves, or full disposable protective clothing.[5] | [5] |
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Isolate the Area: For solids, isolate the spill area for at least 25 meters (75 feet) in all directions. For liquids, this distance increases to at least 50 meters (150 feet).[5]
-
Containment: Use absorbent paper to pick up liquid spill material.[5][6] For solid spills, sweep up and shovel the material into suitable, closed containers for disposal, avoiding dust formation.[2][3]
-
Decontamination: Solvent wash all contaminated surfaces with alcohol, followed by washing with a strong soap and water solution.[5][6]
-
Disposal of Contaminated Materials: Seal all contaminated clothing, absorbent paper, and other cleaning materials in a vapor-tight plastic bag for eventual disposal.[5][6]
Large Spills: For large quantities, it is crucial to contact a licensed hazardous waste disposal company for assistance.[1]
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Avoid disposing of this chemical in drains, sewers, or the environment, as it is toxic to aquatic life with long-lasting effects.[1][2]
Recommended Disposal Method:
-
Segregation and Storage: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1] Store the waste in clearly labeled, tightly sealed, and compatible containers in a cool, well-ventilated area away from incompatible substances like acids and oxidizing agents.[1]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 4,4'-DIAMINODICYCLOHEXYL METHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Methylenedicyclohexanamine
Essential safety protocols and logistical plans for the handling and disposal of 4,4'-Methylenedicyclohexanamine are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound, also known as bis(p-aminocyclohexyl)methane, is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to an allergic skin reaction.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is mandatory to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Fire/flame resistant and impervious clothing. Disposable Tyvek-type sleeves or coveralls. Chemically impermeable gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | Full-face respirator. | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] NIOSH/MSHA or European Standard EN 149 approved.[3] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Use non-sparking tools.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Store in a corrosives area.[3]
-
Keep under an inert atmosphere and at refrigerated temperatures.[1][5]
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in suitable, closed, and properly labeled containers.[2][4]
-
Contaminated clothing and absorbent paper from spills should be sealed in a vapor-tight plastic bag for disposal.[1][5]
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or surface water.[2][3]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Small Spills:
-
Evacuate and Isolate: Evacuate personnel to safe areas and increase ventilation. Isolate the spill area.[2] For liquids, isolate for at least 50 meters (150 feet) in all directions.[5]
-
Containment: Use absorbent paper to pick up liquid spill material.[1][5] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[3][4]
-
Decontamination: Solvent wash all contaminated surfaces with alcohol, followed by washing with a strong soap and water solution.[1][5]
-
Verification: Do not reenter the contaminated area until a safety officer has verified that the area has been properly cleaned.[1][5]
Caption: A workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
